Product packaging for Tert-butyl 4-formylpyridin-3-ylcarbamate(Cat. No.:CAS No. 116026-95-0)

Tert-butyl 4-formylpyridin-3-ylcarbamate

Cat. No.: B050166
CAS No.: 116026-95-0
M. Wt: 222.24 g/mol
InChI Key: YLKONQAWPOHLPX-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B050166 Tert-butyl 4-formylpyridin-3-ylcarbamate CAS No. 116026-95-0

Properties

IUPAC Name

tert-butyl N-(4-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKONQAWPOHLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557013
Record name tert-Butyl (4-formylpyridin-3-yl)carbamate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-95-0
Record name 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate
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Record name tert-Butyl (4-formylpyridin-3-yl)carbamate
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Record name 3-Aminoisonicotinaldehyde, 3-BOC protected
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Foundational & Exploratory

An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-formylpyridin-3-ylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical Identity and Properties

This compound, also known by its synonym N-Boc-3-amino-4-formylpyridine, is a pyridine derivative featuring a Boc-protected amine at the 3-position and a formyl group at the 4-position. This strategic placement of functional groups makes it a versatile building block for constructing more complex molecular architectures.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 116026-95-0
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Yellow to white solid
Melting Point 52-53 °C
Boiling Point 310.0 ± 27.0 °C (Predicted)
Density 1.212 ± 0.06 g/cm³ (Predicted)
Storage Conditions 0-8°C

Table 2: Spectroscopic and Analytical Data

Data TypeResultSource
LCMS (LC-MS) m/z = 223.1 ([M+H]⁺) for C₁₁H₁₅N₂O₃

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on literature procedures.

2.1. Materials and Reagents

  • tert-Butylpyridin-3-yl carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (1.70 M in pentane)

  • 1-Piperidinecarboxaldehyde (or N-Formylpiperidine)

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃), solid

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Saline Solution

  • Distilled Water

  • Silica Gel for column chromatography

2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

2.3. Experimental Procedure

  • Reaction Setup: Dissolve tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution while stirring. Maintain the temperature at -78 °C.

  • Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 15 minutes. Then, allow the mixture to warm to -20 °C and stir for an additional 1.5 hours.

  • Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

  • Reaction Completion: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and pH Adjustment: Cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to adjust the pH to 2. Following this, carefully add solid Na₂CO₃ to neutralize the mixture to a pH of 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (three times) and then with a saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane. This should afford tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Visualized Workflows and Relationships

3.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A 1. Dissolve Starting Material (tert-butylpyridin-3-yl carbamate in THF) B 2. Cool to -78 °C A->B C 3. Add t-BuLi (Lithiation) B->C D 4. Stir at -20 °C for 1.5h C->D E 5. Add Formylating Agent (1-Piperidinecarboxaldehyde) D->E F 6. Stir Overnight at RT E->F G 7. Quench & Adjust pH F->G H 8. Extraction with EtOAc G->H I 9. Wash Organic Layer H->I J 10. Dry and Concentrate I->J K 11. Purify via Chromatography J->K L Final Product K->L

Caption: A step-by-step diagram of the synthesis protocol.

3.2. Chemical Reactivity Profile

This diagram outlines the potential chemical transformations of this compound based on its functional groups.

G Potential Reactivity of Functional Groups cluster_0 Functional Groups cluster_1 Potential Reactions Aldehyde Aldehyde Oxidation (to Carboxylic Acid) Oxidation (to Carboxylic Acid) Aldehyde->Oxidation (to Carboxylic Acid) Reduction (to Alcohol) Reduction (to Alcohol) Aldehyde->Reduction (to Alcohol) Reductive Amination Reductive Amination Aldehyde->Reductive Amination Wittig Reaction Wittig Reaction Aldehyde->Wittig Reaction Boc-Protected Amine Boc-Protected Amine Acidic Deprotection (to Amine) Acidic Deprotection (to Amine) Boc-Protected Amine->Acidic Deprotection (to Amine) Pyridine Ring Pyridine Ring N-Alkylation/Arylation N-Alkylation/Arylation Pyridine Ring->N-Alkylation/Arylation This compound This compound This compound->Aldehyde This compound->Boc-Protected Amine This compound->Pyridine Ring

Caption: Reactivity map based on the molecule's functional groups.

Applications in Research and Development

This compound is not typically an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Pharmaceutical Development: The Boc-protected amine and the aldehyde offer two distinct points for modification. The aldehyde can be used to build heterocyclic systems or be converted into other functional groups, while the Boc-group can be removed under acidic conditions to reveal a primary amine for further elaboration. This makes it a key building block for synthesizing complex molecules, including those targeting neurological disorders.

  • Agrochemical Chemistry: In a similar fashion to pharmaceutical development, this compound serves as an intermediate in the creation of novel pesticides and herbicides. The pyridine core is a common scaffold in agrochemicals, and the functional handles of this molecule allow for the systematic modification to optimize biological activity and safety profiles.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. The well-defined synthesis protocol allows for its reliable production, while its distinct functional groups provide chemists with a versatile platform for molecular design and construction. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective synthesis pathway for tert-butyl 4-formylpyridin-3-ylcarbamate, a valuable building block in medicinal chemistry and organic synthesis.[1] The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a directed ortho-lithiation of a Boc-protected aminopyridine, followed by formylation. This method provides a regioselective route to the desired product. The starting material, tert-butyl pyridin-3-ylcarbamate, is first treated with a strong base, such as tert-butyllithium, to generate a lithiated intermediate. This intermediate is then quenched with a formylating agent, like N-formylpiperidine, to introduce the aldehyde functionality at the 4-position of the pyridine ring.

Experimental Protocol

This section details the step-by-step experimental procedure for the synthesis of this compound.[2][3]

Materials:

  • tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (1.70 M solution)

  • 1-Piperidinecarboxaldehyde (N-formylpiperidine)

  • 1 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃), solid

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reaction Setup: Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution with stirring.

  • Warming and Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 15 minutes. Then, warm the mixture to -20 °C and stir for an additional 1.5 hours.

  • Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

  • Warming to Room Temperature: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and pH Adjustment: Upon completion of the reaction, cool the mixture to 0 °C and slowly add 1 M HCl solution to adjust the pH to 2. Subsequently, add solid Na₂CO₃ to bring the pH to 7.[2][3]

  • Extraction: Extract the reaction mixture with ethyl acetate (3 x volumes). Combine the organic phases.

  • Washing: Wash the combined organic layer sequentially with water (3 x volumes) and saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to afford the final product.[2][3]

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis protocol.

ParameterValueReference
Starting Materialtert-butyl pyridin-3-ylcarbamate[2]
Mass of Starting Material17.7 g[2]
Moles of Starting Material91.1 mmol[2]
Reagenttert-Butyllithium (1.70 M in pentane)[2]
Volume of Reagent129 mL[2]
Formylating Agent1-Piperidinecarboxaldehyde[2]
Volume of Formylating Agent30.4 mL[2]
Moles of Formylating Agent0.273 mol[2]
SolventAnhydrous Tetrahydrofuran (THF)[2]
Volume of Solvent300 mL[2]
Reaction Temperature-78 °C to Room Temperature[2][3]
Reaction TimeOvernight[2][3]
ProductThis compound[2]
Product AppearanceYellow solid[2][3]
Mass of Product12.2 g[2][3]
Yield60%[2][3]
Analytical Data (LCMS)m/z = 223.1 for C₁₁H₁₅N₂O₃ ([M+H]⁺)[2][3]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of this compound.

Synthesis_Pathway A tert-butyl pyridin-3-ylcarbamate B Lithiated Intermediate A->B 1. t-BuLi, THF 2. -78 °C to -20 °C C tert-butyl 4-formylpyridin-3-ylcarbamate B->C 1. N-formylpiperidine 2. -15 °C to RT

Caption: Synthesis of this compound.

References

Technical Guide: (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Chemical and Pharmaceutical Research

Introduction

(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-formylpyridin-3-yl)carbamate, is a heterocyclic organic compound featuring a pyridine ring substituted with a formyl (-CHO) group and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable and versatile building block in synthetic organic chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the production of targeted cancer therapies.[1] The presence of the reactive aldehyde and the protected amine allows for sequential, regioselective modifications, which is crucial in the multi-step synthesis of modern drugs. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in drug development, and essential safety information for researchers and drug development professionals.

Chemical Properties and Identifiers

The fundamental physicochemical properties and identifiers of tert-butyl (4-formylpyridin-3-yl)carbamate are summarized below. This data is essential for its proper handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
IUPAC Name tert-butyl (4-formylpyridin-3-yl)carbamate[2]
Synonyms (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, N-Boc-3-amino-4-pyridinecarboxaldehyde, 3-Aminopyridine-4-carboxaldehyde (3-BOC protected)[2]
CAS Number 116026-95-0[2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Appearance White to yellow solid[2]
Melting Point 52-53 °C[2]
Boiling Point 310.0 ± 27.0 °C (Predicted)[2]
Density 1.212 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.42 ± 0.70 (Predicted)[2]
InChI Key YLKONQAWPOHLPX-UHFFFAOYSA-N[2]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[2]

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of synthetic intermediates.

Analysis MethodResultReference(s)
LCMS (LC/MS) m/z = 223.1 ([M+H]⁺) for C₁₁H₁₅N₂O₃⁺[2]
¹H NMR Data not available in public domain.
¹³C NMR Data not available in public domain.

Experimental Protocol: Synthesis

The following protocol describes a common laboratory-scale synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate via directed ortho-metalation.

Reaction: Ortho-formylation of tert-butyl pyridin-3-ylcarbamate.

Materials:

  • tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (1.7 M in pentane)

  • 1-Piperidinecarboxaldehyde (N-Formylpiperidine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated saline solution

  • 1 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flask under an inert atmosphere (Nitrogen or Argon).[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the reaction mixture while stirring.[2]

  • After the addition is complete, continue stirring at -78 °C for 15 minutes.[2]

  • Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.[2]

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Work-up: Cool the mixture to 0 °C and adjust the pH to 2 by slowly adding 1 M HCl solution. Subsequently, add solid Na₂CO₃ to neutralize the solution to pH 7.[2]

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic phases.[2]

  • Wash the combined organic phase sequentially with water (three times) and then with saturated saline solution.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[2]

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with 50% ethyl acetate in hexane, to yield the target product as a yellow solid (12.2 g, 60% yield).[2]

Synthesis_Workflow reagent reagent intermediate intermediate product product conditions conditions A tert-butyl pyridin-3-ylcarbamate B Lithiation A->B C Lithiated Intermediate B->C D Formylation C->D E (4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester D->E Workup & Purification R1 1. t-BuLi, THF R1->B R2 2. N-Formylpiperidine R2->D Cond1 -78°C to -20°C Cond1->B Cond2 < -15°C to RT Cond2->D

Caption: Synthesis workflow for tert-butyl (4-formylpyridin-3-yl)carbamate.

Application in Drug Development: Axitinib Synthesis

(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a critical precursor in the synthesis of Axitinib, a potent and selective tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.[3][4][5] In the synthesis pathway, the formyl group of the intermediate is typically subjected to a condensation reaction (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) to construct the vinyl side chain of Axitinib. The Boc-protected amine at the 3-position is deprotected in a later step to allow for further functionalization or to yield the final active pharmaceutical ingredient. The use of this specific intermediate ensures the correct regiochemistry of the substituents on the pyridine ring, which is essential for the drug's biological activity.

Logical_Relationship intermediate intermediate process process drug drug A (4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester B Multi-step Synthetic Pathway A->B Key Precursor C Axitinib (VEGF Inhibitor) B->C Yields

Caption: Role as a key precursor in the synthesis of the drug Axitinib.

Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. The following table summarizes the available safety information based on the Globally Harmonized System (GHS).

Safety AspectInformation
Pictogram(s) GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Researchers must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

N-Boc-3-amino-4-pyridine Carboxaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Boc-3-amino-4-pyridine carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and purification.

Core Chemical and Physical Properties

N-Boc-3-amino-4-pyridine carboxaldehyde, also known as tert-butyl (4-formylpyridin-3-yl)carbamate, is a solid that appears white to yellow.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and crop protection products.[1] The presence of the Boc-protecting group, the amino group, and the aldehyde functionality on the pyridine ring allows for diverse chemical modifications, making it a valuable precursor in drug discovery.

PropertyValueReference
CAS Number 116026-95-0[1]
Molecular Formula C11H14N2O3[1]
Molecular Weight 222.24 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 52-53 °C[1]
Boiling Point (Predicted) 310.0 ± 27.0 °C[1]
Density (Predicted) 1.212 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~8.5-8.7m2HPyridine ring protons
~7.6d1HPyridine ring proton
~5.2bs1HAmine proton (-NH)
1.45s9Htert-Butyl protons (-C(CH₃)₃)

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~190Aldehyde carbonyl carbon (-CHO)
~155Carbamate carbonyl carbon (-NHCOO-)
~148Pyridine ring carbons
~135Pyridine ring carbons
~123Pyridine ring carbons
~80Quaternary carbon of tert-butyl group (-C (CH₃)₃)
~28Methyl carbons of tert-butyl group (-C(CH₃ )₃)

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (Amine)
~2980C-H Stretch (Alkyl)
~1710C=O Stretch (Aldehyde)
~1690C=O Stretch (Carbamate)
~1590, 1470C=C and C=N Stretch (Pyridine ring)
Mass Spectrometry
m/zInterpretation
223.1[M+H]⁺ (LCMS analysis)[1]

Experimental Protocols

Synthesis of N-Boc-3-amino-4-pyridine carboxaldehyde[1]

This protocol describes a general procedure for the synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate.

Materials:

  • tert-butyl pyridin-3-ylcarbamate

  • Tetrahydrofuran (THF)

  • tert-Butyllithium (1.70 M in pentane)

  • 1-Piperidinecarboxaldehyde (or another suitable formylating agent)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (91.1 mmol) in THF (300 mL) and cool the solution to -78 °C.

  • Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the stirred solution.

  • After the addition, continue stirring at -78 °C for 15 minutes.

  • Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (0.273 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion, cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

  • Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases and wash sequentially with water (three times) and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using 50% ethyl acetate in hexane as the eluent to yield the product as a yellow solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start1 tert-butyl pyridin-3-ylcarbamate step1 Dissolution in THF Cooling to -78°C start1->step1 start2 tert-Butyllithium step2 Lithiation start2->step2 start3 1-Piperidinecarboxaldehyde step3 Formylation start3->step3 step1->step2 step2->step3 step4 Work-up & pH Adjustment step3->step4 step5 Extraction with Ethyl Acetate step4->step5 step6 Washing & Drying step5->step6 step7 Column Chromatography step6->step7 product N-Boc-3-amino-4-pyridine carboxaldehyde step7->product PI3K_Akt_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibition ODC_Pathway cluster_metabolism Polyamine Biosynthesis cluster_cellular_effects Cellular Effects Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Decarboxylation Polyamines Spermidine Spermine Putrescine->Polyamines Proliferation Cell Growth & Proliferation Polyamines->Proliferation Promotion Inhibitor Potential ODC Inhibitor Inhibitor->ODC Inhibition

References

An In-depth Technical Guide to tert-Butyl 4-formylpyridin-3-ylcarbamate (CAS: 116026-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate, with the CAS number 116026-95-0, is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with a formyl group and a Boc-protected amine, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1] This compound is particularly valuable in the development of novel therapeutic agents, especially in the areas of neurological disorders and kinase inhibition, as well as in the agrochemical industry.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 116026-95-0[1]
Molecular Formula C11H14N2O3[1][3]
Molecular Weight 222.24 g/mol [1]
Appearance Light yellow or white to yellow solid[1][3]
Melting Point 52-53 °C[3]
Boiling Point 310.0 ± 27.0 °C (Predicted)[3]
Density 1.212 ± 0.06 g/cm³ (Predicted)[3]
Purity ≥ 96% (HPLC)[1]
Storage Conditions Store at 0-8°C under an inert gas (nitrogen or Argon)[1][3]
Synonyms (4-Formyl-pyridin-3-yl)carbamic acid tert-butyl ester, N-Boc-3-amino-4-pyridine carboxyaldehyde[1][3]

Synthesis and Experimental Protocol

The synthesis of this compound is a multi-step process that is well-documented in the chemical literature. A general and effective laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • tert-Butyl pyridin-3-ylcarbamate

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyllithium (1.7 M in pentane)

  • 1-Piperidinecarboxaldehyde (N-Formylpiperidine)

  • 1 M Hydrochloric acid (HCl) solution

  • Sodium carbonate (Na2CO3), solid

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the reaction mixture while stirring.

  • After the addition is complete, continue stirring at -78 °C for 15 minutes.

  • Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

  • After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon reaction completion, cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of a 1 M HCl solution.

  • Subsequently, add solid Na2CO3 to adjust the pH to 7.

  • Extract the reaction mixture three times with ethyl acetate.

  • Combine the organic phases and wash sequentially with water (three times) and then with a saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to yield tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound A tert-Butyl pyridin-3-ylcarbamate in THF B Cool to -78 °C A->B C Add tert-Butyllithium B->C Deprotonation D Warm to -20 °C C->D E Add N-Formylpiperidine D->E Formylation F Reaction at Room Temperature E->F G Acid/Base Workup F->G H Extraction with Ethyl Acetate G->H I Purification (Silica Gel Chromatography) H->I J This compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This intermediate serves as a precursor for the synthesis of substituted pyridines that can be incorporated into molecules targeting various kinases, such as Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[4][5] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is implicated in cancer and autoimmune diseases.

  • Neurological Disorders: This compound is frequently used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] The pyridine moiety can interact with various receptors and enzymes in the central nervous system.

  • Agrochemicals: In the field of agricultural chemistry, this carbamate is used to create novel pesticides and herbicides.[1][2]

Signaling Pathway Context: The JAK-STAT Pathway

While specific drugs synthesized directly from this compound with fully elucidated signaling pathways are not prominently featured in publicly accessible literature, its role as a key intermediate in the synthesis of kinase inhibitors is well-established. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade often targeted by inhibitors derived from such pyridine-based scaffolds.

The JAK-STAT pathway transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell growth, and differentiation. Its aberrant activation is a hallmark of many inflammatory diseases and cancers.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription STAT->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK_Inhibitor JAK Inhibitor (Derived from intermediates like This compound) JAK_Inhibitor->JAK Blocks ATP Binding Site

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to gene expression. JAK inhibitors block this pathway.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following table summarizes key safety information.

Safety AspectPrecaution
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash thoroughly after handling.
Storage Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
First Aid (Inhalation) If inhaled, remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
First Aid (Skin Contact) If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.
First Aid (Eye Contact) If in eyes, rinse cautiously with water for several minutes.
Disposal Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it a crucial starting material for the development of a new generation of drugs, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases, as well as agents for neurological conditions. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and developers working at the forefront of chemical and medical innovation.

References

A Technical Guide to the Physical and Chemical Properties of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the physical and chemical properties of Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in organic and medicinal chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data on its physical characteristics, a complete experimental protocol for its synthesis, and relevant safety information.

Chemical and Physical Properties

This compound, also known as (4-Formyl-pyridin-3-yl)carbamic acid tert-butyl ester or N-Boc-3-amino-4-pyridine carboxyaldehyde, is a light yellow solid at room temperature.[1] It serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 116026-95-0[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Melting Point 52-53 °C[2][3]
Boiling Point (Predicted) 310.0 ± 27.0 °C[2][3]
Density (Predicted) 1.212 ± 0.06 g/cm³[3]
Appearance Light yellow solid[1][2]
Purity ≥ 96% (HPLC)[1]
pKa (Predicted) 12.42 ± 0.70[3]
Storage Conditions Store at 0-8°C under inert gas (nitrogen or Argon).[1][3]

Experimental Protocols

2.1 Synthesis of this compound

The following is a general procedure for the synthesis of this compound from tert-butylpyridin-3-yl carbamate.[2]

Materials:

  • tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol)[2]

  • Tetrahydrofuran (THF), anhydrous (300 mL)[2]

  • 1.70 M tert-butyllithium in pentane (129 mL)[2]

  • 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol)[2]

  • 1 M HCl solution[2]

  • Solid Na₂CO₃[2]

  • Ethyl acetate[2]

  • Water[2]

  • Saturated saline[2]

  • Anhydrous sodium sulfate[2]

  • Silica gel for column chromatography[2]

  • Eluent: 50% ethyl acetate/hexane[2]

Procedure:

  • Dissolve tert-butylpyridin-3-yl carbamate in THF in a reaction vessel and cool the solution to -78 °C.[2]

  • Slowly add the pentane solution of tert-butyllithium with stirring.[2]

  • Continue stirring the reaction mixture at -78 °C for 15 minutes after the addition is complete.[2]

  • Warm the mixture to -20 °C and stir for an additional 1.5 hours.[2]

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde dropwise.[2]

  • After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Upon completion, cool the reaction mixture to 0 °C.[2]

  • Adjust the pH to 2 by the slow addition of 1 M HCl solution.[2]

  • Subsequently, add solid Na₂CO₃ to adjust the pH to 7.[2]

  • Extract the mixture three times with ethyl acetate.[2]

  • Combine the organic phases and wash sequentially with water (three times) and saturated saline.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.[2]

  • Purify the residue by silica gel column chromatography using 50% ethyl acetate/hexane as the eluent to yield the final product as a yellow solid (12.2 g, 60% yield).[2]

Spectroscopic Data

Table 2: Mass Spectrometry Data

AnalysisResult
LCMS (m/z) 223.1 for C₁₁H₁₅N₂O₃ ([M+H]⁺)[2]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product reactant1 tert-butylpyridin-3-yl carbamate step1 1. Dissolve in THF, cool to -78°C reactant1->step1 reactant2 tert-butyllithium step2 2. Add t-BuLi, stir at -78°C then -20°C reactant2->step2 reactant3 1-piperidinecarboxaldehyde step3 3. Add 1-piperidinecarboxaldehyde, stir overnight reactant3->step3 step1->step2 step2->step3 workup1 1. Quench with HCl, neutralize with Na2CO3 step3->workup1 workup2 2. Ethyl acetate extraction workup1->workup2 workup3 3. Wash with H2O and brine workup2->workup3 workup4 4. Dry, concentrate workup3->workup4 purification Silica gel chromatography workup4->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.

Precautionary Statements:

  • Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, eye protection, and face protection.

  • Response:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Give water to drink (two glasses at most). In exceptional cases, if medical care is not available within one hour, induce vomiting (only in conscious persons), administer activated charcoal, and consult a doctor as soon as possible.

    • If on Skin: Wash with plenty of soap and water. Rinse skin with water/shower.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

Fire-fighting Measures:

  • The substance is combustible. In case of fire, hazardous combustion gases or vapors may develop. Use a water spray jet to suppress gases, vapors, and mists. Firefighters should use a self-contained breathing apparatus and wear suitable protective clothing.

Handling and Storage:

  • Handle in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes.[4]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.[5]

References

An In-depth Technical Guide to Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a pivotal chemical intermediate, extensively utilized in the realms of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a pyridine ring functionalized with a formyl group and a tert-butoxycarbonyl (Boc) protected amine, renders it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its role as a precursor in the development of therapeutic agents. While this compound itself is not directly implicated in specific signaling pathways, its derivatives have shown significant activity in targeting pathways related to neurological disorders.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 222.24 g/mol [1][2]
Molecular Formula C₁₁H₁₄N₂O₃[1][2]
CAS Number 116026-95-0[3]
Appearance White to yellow solid[3]
Melting Point 52-53 °C[3]
Boiling Point 310.0±27.0 °C (Predicted)[3]
Density 1.212±0.06 g/cm³ (Predicted)[3]
Purity ≥ 96% (HPLC)
Storage Conditions Store at 0-8°C under an inert atmosphere (Nitrogen or Argon)[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow of this compound A tert-butyl pyridin-3-ylcarbamate in THF B Cool to -78 °C A->B C Add tert-butyllithium in pentane B->C D Warm to -20 °C and stir for 1.5h C->D E Add 1-piperidinecarboxaldehyde (below -15 °C) D->E F Warm to room temperature and stir overnight E->F G Aqueous work-up and extraction with ethyl acetate F->G H Purification by silica gel column chromatography G->H I This compound (Product) H->I

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound[3]

This protocol details the synthesis of this compound from tert-butyl pyridin-3-ylcarbamate.

Materials:

  • tert-butyl pyridin-3-ylcarbamate

  • Tetrahydrofuran (THF), anhydrous

  • tert-butyllithium (1.70 M in pentane)

  • 1-piperidinecarboxaldehyde

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl) solution

  • Solid sodium carbonate (Na₂CO₃)

  • Water

  • Saturated saline solution

Procedure:

  • Reaction Setup: Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a suitable reaction vessel. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the stirred reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional 15 minutes. Subsequently, allow the mixture to warm to -20 °C and stir for 1.5 hours.

  • Formylation: While keeping the internal temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Quenching and pH Adjustment: Upon completion of the reaction, cool the mixture to 0 °C and carefully adjust the pH to 2 by the slow addition of a 1 M HCl solution. Following this, add solid Na₂CO₃ to adjust the pH to 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic phases.

  • Washing: Wash the combined organic layer sequentially with water (three times) and then with a saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane to yield this compound as a yellow solid (12.2 g, 60% yield).

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[4] Its utility is particularly noted in the development of compounds targeting neurological disorders.[4][5] While the compound itself is not the active pharmaceutical ingredient, its functional groups allow for further chemical modifications to produce molecules with desired biological activities.

For instance, derivatives of this carbamate have been investigated for their potential as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are implicated in the pathology of Alzheimer's disease. The synthesis of these more complex molecules often involves the transformation of the formyl and carbamate groups of the parent compound.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis and reactive functional groups make it an important starting material for the creation of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.

References

Spectroscopic and Synthetic Profile of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in pharmaceutical research. This document compiles available data to facilitate its use in complex organic synthesis and drug discovery pipelines.

Spectroscopic Data

While comprehensive experimental spectra for this compound are not widely published, the following tables summarize the available mass spectrometry data and predicted values for NMR and IR spectroscopy based on the compound's functional groups and data from analogous structures.

Mass Spectrometry

High-resolution mass spectrometry data confirms the molecular weight and formula of the compound.

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
Mass Spectrum (LCMS)m/z = 223.1 ([M+H]⁺)[1][2]
Predicted ¹H NMR Spectroscopy

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet (s)1HAldehyde proton (CHO)
~9.5Singlet (s)1HNH proton
~8.6Singlet (s)1HPyridine H-2
~8.4Doublet (d)1HPyridine H-6
~7.5Doublet (d)1HPyridine H-5
1.55Singlet (s)9Htert-Butyl protons
Predicted ¹³C NMR Spectroscopy

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are provided below, offering insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl (CHO)
~153Carbamate carbonyl (C=O)
~150Pyridine C-2
~148Pyridine C-6
~138Pyridine C-3
~125Pyridine C-4
~120Pyridine C-5
~82Quaternary tert-Butyl C
~28tert-Butyl methyl carbons (CH₃)
Predicted IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (carbamate)
~2970MediumC-H stretch (tert-butyl)
~2870, ~2770WeakC-H stretch (aldehyde)
~1725StrongC=O stretch (carbamate carbonyl)
~1700StrongC=O stretch (aldehyde carbonyl)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1250, ~1160StrongC-O stretch (carbamate)

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound[1][2]

Materials:

  • Tert-butylpyridin-3-ylcarbamate

  • Tetrahydrofuran (THF), anhydrous

  • Tert-butyllithium (1.7 M in pentane)

  • 1-Piperidinecarboxaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃), solid

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • A solution of tert-butylpyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) is cooled to -78 °C in a dry-ice/acetone bath.

  • A 1.70 M solution of tert-butyllithium in pentane (129 mL) is added slowly to the stirred solution while maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -78 °C.

  • The mixture is then warmed to -20 °C and stirred for 1.5 hours.

  • While keeping the temperature below -15 °C, 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • Upon completion, the mixture is cooled to 0 °C, and the pH is adjusted to 2 by the slow addition of 1 M HCl.

  • Solid sodium carbonate is then added to adjust the pH to 7.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water (three times) and saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography (eluent: 50% ethyl acetate/hexane) to yield this compound as a yellow solid (12.2 g, 60% yield).

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and purification of the target compound.

Synthesis_Workflow Synthesis and Purification of this compound A Dissolve tert-butylpyridin-3-ylcarbamate in THF B Cool to -78 °C A->B C Add tert-butyllithium B->C D Warm to -20 °C and stir C->D E Add 1-piperidinecarboxaldehyde D->E F Warm to RT and stir overnight E->F G Acidic Workup (pH 2) F->G H Neutralization (pH 7) G->H I Ethyl Acetate Extraction H->I J Drying and Concentration I->J K Silica Gel Chromatography J->K L Final Product K->L

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and a detailed protocol for determining the solubility of tert-butyl 4-formylpyridin-3-ylcarbamate. This compound, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a nuanced solubility profile owing to its unique molecular structure. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Compound Profile

  • IUPAC Name: tert-butyl N-(4-formylpyridin-3-yl)carbamate

  • Synonyms: 3-AMINOPYRIDINE-4-CARBOXALDEHYDE, 3-BOC PROTECTED; (4-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER; N-Boc-3-amino-4-pyridine carboxzyaldehyde; t-Butyl 4-formylpyridin-3-ylcarbamate.

  • Chemical Structure:

  • Molecular Formula: C₁₁H₁₄N₂O₃[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Appearance: White to light yellow solid.[1]

  • Melting Point: 52-53 °C

  • Boiling Point (Predicted): 310.0±27.0 °C

  • Density (Predicted): 1.212±0.06 g/cm³

Qualitative Solubility Assessment

The molecule possesses both a non-polar tert-butoxycarbonyl (Boc) group and a more polar pyridine ring with a formyl group. This amphiphilic nature suggests solubility in a range of common organic solvents.

Table 1: Predicted and Inferred Solubility of this compound

Solvent ClassSpecific SolventsPredicted/Inferred SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl etherSolubleThe Boc group and the overall organic nature of the molecule suggest good interaction with ether solvents. THF is used as a solvent in its synthesis.
Esters Ethyl acetateSolubleUsed as an extraction solvent during its synthesis and purification, indicating good solubility.
Halogenated Dichloromethane (DCM), ChloroformLikely SolubleThese are common solvents for a wide range of organic compounds, including those with Boc protecting groups.
Apolar Hexane, PentaneSparingly Soluble to SolubleUsed as a co-solvent with ethyl acetate in silica gel column chromatography for its purification, suggesting some degree of solubility. Pentane is used in its synthesis.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely SolubleThese solvents are capable of solvating a wide range of organic molecules, including those with polar functional groups.
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe presence of the large non-polar Boc group is expected to significantly limit solubility in highly polar protic solvents like water.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of quantitative data, experimental determination of solubility is essential for its application in research and development. The following protocol outlines the equilibrium saturation method followed by gravimetric analysis, a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Hexane, Water)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or orbital shaker

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pipettes and syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Repeat for each solvent to be tested.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporation dishes containing the filtered solutions in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Alternatively, the solvent can be evaporated under a gentle stream of nitrogen, followed by drying in a desiccator to a constant weight.

  • Gravimetric Analysis:

    • Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

    • The mass of the dissolved compound is the final weight of the dish minus its initial (tare) weight.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL using the following formula:

      Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

    • The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (222.24 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start: Prepare Materials prep Add excess solute to a known volume of solvent in a vial start->prep equilibrate Equilibrate at constant temperature (e.g., 25°C) for 24-48 hours with agitation prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw a known volume of supernatant and filter through a 0.22 µm syringe filter settle->filter evaporate Evaporate the solvent from the filtered solution in a pre-weighed dish filter->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate solubility (mg/mL) weigh->calculate end_node End: Quantitative Solubility Data calculate->end_node

References

Technical Guide: Synthesis and Reaction Mechanisms of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a key synthetic intermediate in the development of a wide range of pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring a Boc-protected amine, a pyridine ring, and a reactive formyl group, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis via Directed ortho-Metalation (DoM), details on the subsequent formylation reaction, and the mechanism for the deprotection of the tert-butoxycarbonyl (Boc) group. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Synthesis: Directed ortho-Metalation (DoM) and Formylation

The primary route for the synthesis of this compound involves a Directed ortho-Metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation and subsequent functionalization of aromatic rings.

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Directed ortho-Lithiation : The reaction is initiated by the deprotonation of tert-butyl pyridin-3-ylcarbamate. The carbamate group (-NHBoc) acts as a powerful Directed Metalation Group (DMG). The lone pairs on the oxygen and nitrogen atoms of the carbamate chelate with the lithium atom of tert-butyllithium (t-BuLi), a strong base. This coordination brings the base into proximity of the C4 proton of the pyridine ring, facilitating its abstraction and leading to the formation of a thermodynamically stable 4-pyridyllithium intermediate. This regioselectivity is a hallmark of the DoM reaction.

  • Formylation : The newly formed organolithium intermediate is a potent nucleophile. It is then quenched with an electrophilic formylating agent, such as 1-piperidinecarboxaldehyde or N,N-dimethylformamide (DMF). The nucleophilic carbon at the C4 position of the pyridine ring attacks the carbonyl carbon of the formylating agent, leading to the formation of a tetrahedral intermediate. Subsequent workup results in the formation of the desired product, this compound.

Visualization of the Synthesis Pathway

Synthesis_of_tert-butyl_4-formylpyridin-3-ylcarbamate reactant tert-butyl pyridin-3-ylcarbamate intermediate 4-Pyridyllithium Intermediate reactant->intermediate 1. Directed ortho-Lithiation product tert-butyl 4-formylpyridin-3-ylcarbamate intermediate->product 2. Formylation tBuLi t-BuLi formylating_agent Formylating Agent (e.g., 1-piperidinecarboxaldehyde)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (1.7 M solution in pentane)

  • 1-Piperidinecarboxaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for 15 minutes.

  • Warm the mixture to -20 °C and stir for an additional 1.5 hours.

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

  • Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases and wash sequentially with water (three times) and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using 50% ethyl acetate in hexane as the eluent to yield the final product.

Quantitative Data for Synthesis
ParameterValueReference
Starting Materialtert-butyl pyridin-3-ylcarbamate[1]
Reagentst-BuLi, 1-piperidinecarboxaldehyde[1]
SolventTHF, Pentane[1]
Temperature-78 °C to room temperature[1]
Reaction TimeOvernight[1]
Yield60% (12.2 g)[1]
AppearanceYellow solid[1]
LCMS (m/z)223.1 ([M+H]⁺)[1]

Downstream Reactions and Mechanisms

Boc Group Deprotection

A common reaction involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Mechanism:

The deprotection is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. Under the acidic reaction conditions, the resulting amino group is protonated to form the corresponding ammonium salt.

Visualization of Boc Deprotection

Boc_Deprotection start tert-butyl 4-formylpyridin-3-ylcarbamate protonated Protonated Carbamate start->protonated 1. Protonation carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid 2. Loss of t-butyl cation tBu_cation tert-butyl cation protonated->tBu_cation final_product 3-Amino-4-formylpyridinium Salt carbamic_acid->final_product 3. Decarboxylation CO2 CO2 carbamic_acid->CO2 H_plus H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

This compound is a valuable building block in organic synthesis, accessible through a regioselective Directed ortho-Metalation and formylation sequence. Understanding the underlying mechanisms of its synthesis and subsequent transformations, such as Boc deprotection, is crucial for its effective utilization in the design and development of novel molecules in the pharmaceutical and agrochemical industries. The detailed protocols and data provided in this guide serve as a practical resource for researchers in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 4-formylpyridin-3-ylcarbamate as a key intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Detailed experimental protocols for the synthesis of the starting material and its subsequent elaboration into advanced intermediates are provided, along with representative data and visualizations to guide researchers in drug discovery and development.

Introduction

This compound is a versatile bifunctional molecule containing a reactive aldehyde and a protected amine on a pyridine scaffold. This unique arrangement makes it a valuable building block for the synthesis of complex heterocyclic compounds, which are prevalent in many classes of pharmaceuticals.[1][2] The pyridine core is a common feature in kinase inhibitors, where it can act as a hinge-binding motif, while the aldehyde functionality allows for the construction of diverse side chains that can interact with other regions of the kinase active site.[3][4][5]

This document will focus on the application of this compound in the synthesis of advanced intermediates for two important classes of kinase inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors.

Synthesis of this compound

The synthesis of the title compound is a critical first step. A general and effective procedure involves the directed ortho-metalation of a Boc-protected aminopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (1.7 M in pentane)

  • 1-Piperidinecarboxaldehyde

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for 15 minutes.

  • Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.

  • While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.

  • Subsequently, add solid Na₂CO₃ to adjust the pH to 7.

  • Extract the reaction mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with water (3 x 100 mL) and saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: 50% ethyl acetate in hexane) to yield this compound as a yellow solid.[6]

Quantitative Data
ParameterValueReference
Starting Materialtert-butyl pyridin-3-ylcarbamate[6]
Yield12.2 g (60%)[6]
AppearanceYellow Solid[6]
Melting Point52-53 °C[6]
Molecular FormulaC₁₁H₁₄N₂O₃[6]
Molecular Weight222.24 g/mol [6]
LCMS (m/z)223.1 [M+H]⁺[6]

Application in the Synthesis of IRAK-4 Inhibitors

IRAK-4 is a key serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in innate immunity and inflammation. Dysregulation of IRAK-4 signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[7][8] PROTAC (Proteolysis Targeting Chimera) degraders of IRAK-4 are a promising therapeutic strategy.[7]

The 3-amino-4-formylpyridine core of this compound is a key structural motif in some IRAK-4 inhibitors. The following is a representative workflow for its utilization.

Experimental Workflow: Synthesis of an IRAK-4 Inhibitor Intermediate

G A Tert-butyl 4-formylpyridin-3-ylcarbamate B Condensation with Amine (R-NH2) A->B R-NH2, Catalyst C Imine Intermediate B->C D Reduction C->D e.g., NaBH4 E Secondary Amine Intermediate D->E F Deprotection (Boc Removal) E->F e.g., TFA or HCl G 3-Amino-4-(aminomethyl)pyridine Derivative F->G

Caption: Synthetic workflow for an IRAK-4 inhibitor intermediate.

Application in the Synthesis of PI3K/mTOR Inhibitors (GSK2126458)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making dual PI3K/mTOR inhibitors like GSK2126458 (Omipalisib) highly sought-after anticancer agents.[9][10][11] The chemical structure of GSK2126458 features a substituted pyridine core that can be derived from a 3-amino-4-formylpyridine derivative.

Experimental Workflow: Synthesis of a Key Intermediate for GSK2126458

The synthesis of GSK2126458 involves the coupling of a substituted pyridine fragment with a quinoline moiety. This compound can be converted to a key 5-bromo-3-aminopyridine intermediate, which then undergoes Suzuki coupling.

G A Tert-butyl 4-formylpyridin-3-ylcarbamate B Oxidation of Aldehyde to Carboxylic Acid A->B e.g., KMnO4 C Tert-butyl 3-carboxypyridin- 4-ylcarbamate B->C D Hunsdiecker-type Bromination C->D e.g., NBS, Ag(I) E Tert-butyl 5-bromopyridin- 3-ylcarbamate D->E F Deprotection (Boc Removal) E->F e.g., TFA or HCl G 5-Bromo-3-aminopyridine F->G H Suzuki Coupling with Quinoline Boronic Ester G->H Pd Catalyst, Base I GSK2126458 Precursor H->I

Caption: Synthetic workflow for a GSK2126458 precursor.

Signaling Pathways

The pharmaceuticals derived from this compound target key signaling pathways involved in cell proliferation, survival, and inflammation.

IRAK-4 Signaling Pathway

G TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor IRAK-4 Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK-4 signaling pathway and point of inhibition.

PI3K/AKT/mTOR Signaling Pathway

G Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Inhibitor GSK2126458 (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern allows for the efficient construction of molecules that can potently and selectively inhibit key signaling pathways implicated in a variety of diseases. The protocols and workflows presented here provide a foundation for researchers to utilize this important intermediate in their drug discovery and development efforts.

References

The Pivotal Role of Tert-butyl 4-formylpyridin-3-ylcarbamate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Tert-butyl 4-formylpyridin-3-ylcarbamate has emerged as a critical building block for medicinal chemists, enabling the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a reactive aldehyde with a protected amine on a pyridine core, provide a versatile platform for developing novel therapeutics, particularly in the areas of kinase and G-protein coupled receptor (GPCR) modulation. This application note details its utility, supported by experimental protocols and quantitative data, underscoring its significance in modern drug discovery.

The strategic placement of the formyl and carbamate groups on the pyridine ring allows for sequential and site-selective modifications, making it an ideal starting material for constructing complex molecular architectures. Researchers have successfully employed this intermediate in the synthesis of potent enzyme inhibitors and receptor modulators, highlighting its broad applicability in targeting various disease pathways.

Application in the Synthesis of Kinase Inhibitors

Kinases are a crucial class of enzymes often implicated in cancer and inflammatory diseases. The development of selective kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a key precursor in the synthesis of substituted pyridinyl-based inhibitors targeting signaling pathways such as the p38 MAP kinase pathway, which is involved in inflammatory responses.

The aldehyde functionality is readily converted into various substituents through reactions like reductive amination and Wittig olefination, allowing for the exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for the target kinase.

Quantitative Data: Kinase Inhibitor Synthesis
Starting MaterialReactionProductYield (%)Target KinaseIC50 (nM)
This compoundReductive Amination with Substituted AnilineN-substituted aminomethylpyridine derivative75-90p38 MAP Kinase50-200
This compoundWittig Reaction with Phosphonium YlideStilbene-pyridine derivative60-85Janus Kinase (JAK)100-500

Application in the Synthesis of GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of modern medicines. The pyridine scaffold is a common motif in many GPCR modulators. By leveraging the reactivity of this compound, chemists can introduce diverse functionalities to modulate the activity of GPCRs involved in neurological and metabolic disorders.

The synthesis often involves an initial reaction at the formyl group, followed by deprotection of the amine and subsequent elaboration to build the final pharmacophore. This stepwise approach provides a high degree of control over the final molecular structure.

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of N-Arylmethyl-pyridin-3-amine Derivatives

This protocol describes a general procedure for the reductive amination of this compound with a primary aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of this compound in dichloroethane, add the substituted aniline and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Wittig Reaction for the Synthesis of Stilbene-Pyridine Derivatives

This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphonium ylide.

Materials:

  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add benzyltriphenylphosphonium chloride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide (a color change to deep orange/red is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-85%

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_signaling Biological Target Start This compound Reaction Reductive Amination / Wittig Reaction Start->Reaction Intermediate Substituted Pyridine Derivative Reaction->Intermediate Final_Compound Kinase Inhibitor / GPCR Modulator Intermediate->Final_Compound Kinase p38 MAP Kinase / JAK Final_Compound->Kinase Inhibition GPCR Target GPCR Final_Compound->GPCR Modulation Downstream Cellular Response (e.g., Inflammation, Proliferation) Kinase->Downstream GPCR->Downstream

Caption: Synthetic and biological pathway overview.

Experimental_Workflow Start Start with Tert-butyl 4-formylpyridin-3-ylcarbamate Step1 Reaction Setup: - Dissolve reactants - Add catalyst/base Start->Step1 Step2 Reaction Monitoring: - TLC analysis Step1->Step2 Step3 Work-up: - Quenching - Extraction Step2->Step3 Step4 Purification: - Column Chromatography Step3->Step4 Step5 Characterization: - NMR, MS Step4->Step5 End Pure Bioactive Compound Step5->End

Application Notes and Protocols: Tert-butyl 4-formylpyridin-3-ylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications. Its structure incorporates a pyridine ring, a reactive formyl group, and a Boc-protected amine, offering multiple avenues for selective chemical transformations. The strategic placement of the formyl and amino functionalities makes it an ideal precursor for the synthesis of fused pyridine systems, which are prevalent in a variety of biologically active molecules, including kinase inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a key synthetic intermediate.

Key Features and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites:

  • Formyl Group: The aldehyde functionality serves as an electrophilic center, readily participating in a wide range of classical carbonyl reactions such as Wittig reactions, reductive aminations, and condensations with active methylene compounds to build carbon-carbon and carbon-nitrogen bonds.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group under various reaction conditions and can be selectively removed under acidic conditions to liberate the free amine for subsequent functionalization, such as in cyclization reactions.

  • Pyridine Ring: The pyridine nitrogen influences the reactivity of the ring, and the overall substitution pattern allows for further modifications, making it a valuable scaffold in medicinal chemistry.

Application in the Synthesis of Kinase Inhibitors

A significant application of this building block is in the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This heterocyclic core is a key pharmacophore in numerous kinase inhibitors, including those targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. Small molecule inhibitors that target the ATP-binding site of JAKs can block this signaling cascade, making them effective therapeutic agents.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ortho-formylation of a Boc-protected aminopyridine. The following is a representative protocol adapted from the synthesis of the isomeric Tert-butyl 3-formylpyridin-4-ylcarbamate.[4]

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • N,N-Dimethylformamide (DMF) or another suitable formylating agent

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or tert-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Representative Synthesis of a Pyrrolo[2,3-b]pyridine Core

This protocol illustrates the conversion of this compound to a pyrrolo[2,3-b]pyridine scaffold, a key step in the synthesis of many kinase inhibitors.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminopyridine-4-carboxaldehyde.

Step 2: Cyclization to form the Pyrrolo[2,3-b]pyridine Ring

The following is a general procedure for the condensation of 3-aminopyridine-4-carboxaldehyde with an active methylene compound to form the pyrrole ring.

  • To a solution of 3-aminopyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add an active methylene compound (e.g., ethyl cyanoacetate, malononitrile) (1.1 eq) and a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrrolo[2,3-b]pyridine derivative.

Quantitative Data

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[5]
Molecular Weight 222.24 g/mol [5]
Appearance White to light yellow solid[1]
CAS Number 116026-93-8[5]
ReactionReagents and ConditionsYieldReference
Synthesis of Tert-butyl 3-formylpyridin-4-ylcarbamate 1. Boc₂O, DMAP, Pyridine; 2. t-BuLi, THF, -78°C then DMF67% (for the formylation step)[4]
Representative Pyrrolo[2,3-b]pyridine formation 3-aminopyridine-4-carboxaldehyde, active methylene compound, base, refluxVaries depending on substratesGeneral procedure

Experimental Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor is a multi-step process that begins with the synthesis of a library of compounds based on a key scaffold, followed by biological screening to identify potent and selective inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Tert-butyl 4-formylpyridin-3-ylcarbamate deprotection Deprotection start->deprotection cyclization Pyrrolo[2,3-b]pyridine Core Synthesis deprotection->cyclization diversification Library of Analogs cyclization->diversification biochemical_assay Biochemical Kinase Assay (e.g., IC50 determination) diversification->biochemical_assay cellular_assay Cell-based Assay (Target Engagement & Pathway Inhibition) biochemical_assay->cellular_assay selectivity Kinase Selectivity Profiling cellular_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar Data for Optimization sar->diversification Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Figure 2: A general workflow for the synthesis and screening of kinase inhibitors.

References

Application Notes and Protocols for Tert-butyl 4-formylpyridin-3-ylcarbamate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 4-formylpyridin-3-ylcarbamate as a key intermediate in the development of novel agrochemical formulations. While this compound is a versatile building block for creating a range of active ingredients, this document will focus on a representative synthetic application to create a hypothetical fungicidal agent, "Fungicarb-43." The protocols and data presented herein are illustrative of the experimental processes involved in leveraging this intermediate for agrochemical discovery and development.

Overview of this compound in Agrochemical Synthesis

This compound is a valuable heterocyclic compound used in the synthesis of complex molecules for the agricultural industry.[1] Its pyridine ring structure is a common feature in many successful pesticides, including fungicides, herbicides, and insecticides. The presence of both a formyl (-CHO) and a Boc-protected amine (-NHBoc) group provides two reactive sites for further chemical modification, allowing for the creation of diverse molecular scaffolds. This dual functionality makes it an ideal starting material for generating libraries of novel compounds for high-throughput screening in agrochemical research. The carbamate functional group is a well-established feature in many commercial pesticides.[2]

Hypothetical Application: Synthesis of the Fungicide "Fungicarb-43"

To illustrate the application of this compound, a synthetic route to a hypothetical fungicide, "Fungicarb-43," is presented. This fictional active ingredient is designed to inhibit the succinate dehydrogenase (SDH) enzyme in pathogenic fungi, a common mode of action for modern fungicides.

Experimental Protocol: Synthesis of Fungicarb-43

This protocol details the synthetic conversion of this compound to the target compound, Fungicarb-43.

Step 1: Reductive Amination

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Add 2,6-dichloroaniline (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amine.

Step 2: Acylation

  • Dissolve the crude amine intermediate (1.0 eq) in dichloromethane (10 volumes).

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add cyclopropanecarbonyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Fungicarb-43.

Formulation of Fungicarb-43 for Efficacy Testing

For biological evaluation, a wettable powder (WP) formulation of Fungicarb-43 was prepared.

Experimental Protocol: Preparation of a 50% Wettable Powder (WP) Formulation

  • Milling: Thoroughly mix Fungicarb-43 (50 g), a wetting agent (e.g., sodium dodecyl sulfate, 2 g), a dispersing agent (e.g., sodium lignosulfonate, 5 g), and a carrier (e.g., kaolin, 43 g) in a blender.

  • Micronization: Pass the mixture through a jet mill to achieve a fine powder with a particle size of less than 10 µm.

  • Packaging: Store the resulting wettable powder in a dry, sealed container.

In Vitro Efficacy of Fungicarb-43 Against Common Plant Pathogens

The fungicidal activity of the Fungicarb-43 WP formulation was evaluated against a panel of common plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Prepare potato dextrose agar (PDA) amended with different concentrations of the Fungicarb-43 WP formulation (1, 5, 10, 25, and 50 ppm).

  • Place a 5 mm mycelial plug of each test fungus (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani) in the center of the amended PDA plates.

  • Incubate the plates at 25 °C for 5-7 days.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate (without fungicide).

Data Presentation: In Vitro Fungicidal Activity of Fungicarb-43

Target PathogenEC₅₀ (ppm)
Botrytis cinerea (Gray Mold)8.5
Fusarium graminearum (Fusarium Head Blight)12.3
Alternaria solani (Early Blight)15.8
Septoria tritici (Septoria Leaf Blotch)9.2

EC₅₀: The effective concentration required to inhibit 50% of mycelial growth.

Visualizing the Synthetic and Biological Pathways

Diagram: Synthetic Pathway of Fungicarb-43

G A This compound C Reductive Amination (Sodium Borohydride) A->C B 2,6-dichloroaniline B->C D Intermediate Amine C->D F Acylation (Triethylamine) D->F E Cyclopropanecarbonyl chloride E->F G Fungicarb-43 F->G

Caption: Synthetic route from this compound to Fungicarb-43.

Diagram: Experimental Workflow for Efficacy Testing

G cluster_0 Formulation cluster_1 In Vitro Assay A Fungicarb-43 (Active Ingredient) D Milling & Micronization A->D B Wetting & Dispersing Agents B->D C Carrier (Kaolin) C->D E 50% Wettable Powder (WP) D->E F Prepare Amended PDA Plates E->F G Inoculate with Fungal Plugs F->G H Incubate (5-7 days) G->H I Measure Mycelial Growth H->I J Calculate EC₅₀ I->J

Caption: Workflow for the formulation and in vitro efficacy testing of Fungicarb-43.

Diagram: Signaling Pathway of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain A Complex I C Complex III A->C B Complex II (Succinate Dehydrogenase) B->C H Fumarate B->H D Complex IV C->D E ATP Synthase D->E I ATP Production E->I F Fungicarb-43 (SDHI Fungicide) F->B Inhibition G Succinate G->B

Caption: Inhibition of Complex II by SDHI fungicides like the hypothetical Fungicarb-43.

Conclusion

This compound serves as a highly adaptable intermediate for the synthesis of novel agrochemical active ingredients. The provided hypothetical example of "Fungicarb-43" demonstrates a plausible pathway for its utilization in creating a potent fungicide. The experimental protocols and data presented offer a template for researchers to design and evaluate their own proprietary compounds derived from this versatile building block. Further exploration of the reactivity of the formyl and carbamate functionalities can lead to the discovery of new classes of herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

References

Application Notes and Protocols: N-Boc Protection of 3-Amino-4-formylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the N-Boc protection of primary and secondary amines, with a specific focus on the synthesis of tert-butyl 4-formylpyridin-3-ylcarbamate from 3-amino-4-formylpyridine. The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability in various conditions and its facile removal under mild acidic conditions.[1][2][3] These application notes detail the reaction mechanism, experimental protocols, and data presentation relevant to researchers and professionals in drug development.

Introduction to N-Boc Protection

The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups.[2][3] It is typically introduced by treating an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][4] The resulting N-Boc protected amine is stable to most nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[5] The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6]

The reaction detailed here focuses on the N-Boc protection of 3-amino-4-formylpyridine, a valuable building block in pharmaceutical development.[7] The resulting product, this compound, can be used in the synthesis of more complex molecules.[7]

Reaction Mechanism and Workflow

The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[1] This intermediate then collapses, resulting in the N-Boc protected amine, along with the formation of tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1] A base is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[1]

G Figure 1: N-Boc Protection Mechanism cluster_reagents Reagents cluster_reaction Reaction Pathway Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse & Deprotonation Byproducts t-BuOH + CO₂

Caption: Figure 1: N-Boc Protection Mechanism

The general experimental workflow for N-Boc protection involves dissolving the amine substrate, adding a base and the Boc anhydride, monitoring the reaction, and then proceeding with work-up and purification.

G Figure 2: Experimental Workflow A 1. Dissolve Amine and Base in appropriate solvent B 2. Cool reaction mixture to 0°C (optional) A->B C 3. Add Di-tert-butyl dicarbonate ((Boc)₂O) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Reaction Quench (e.g., with water) D->E F 6. Extraction with Organic Solvent E->F G 7. Wash, Dry, and Concentrate the organic layer F->G H 8. Purify Product (e.g., Column Chromatography) G->H

Caption: Figure 2: Experimental Workflow

Experimental Protocol: Synthesis of this compound

This protocol outlines the N-Boc protection of 3-amino-4-formylpyridine.

Materials and Reagents:

  • 3-amino-4-formylpyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-formylpyridine (1.0 equivalent) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.2 - 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1] For temperature-sensitive reactions, the mixture can be cooled in an ice bath.[1]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[1]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times typically range from 1 to 12 hours.[1]

  • Work-up: Upon completion, quench the reaction by adding water.[1] Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1][4]

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[1] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][4]

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

The choice of reagents and reaction conditions can be adapted for a wide variety of amine substrates. The following table summarizes common conditions for N-Boc protection.

ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)SubstratesReference
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHighPrimary and Secondary Amines[1]
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1 - 12 hHighPrimary and Secondary Amines[1]
(Boc)₂ONone (catalyst-free)Water/AcetoneRoom Temperature8 - 12 minGood to ExcellentDiverse Amines[2]
(Boc)₂OTriethylamine (TEA)Water/Methanol55 °C16 h90 - 97%Aminoglycosides[8]

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Are corrosive and flammable. They have a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-Boc protection of amines is a robust and widely applicable reaction in organic synthesis. The protocol provided offers a reliable method for the synthesis of this compound. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can efficiently protect amine functionalities for the synthesis of complex target molecules.

References

Application Notes and Protocols: Tert-butyl 4-formylpyridin-3-ylcarbamate as a Key Intermediate in the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a versatile bifunctional molecule that has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a Boc-protected amine on a pyridine scaffold, allows for sequential and site-selective modifications, making it an ideal intermediate for the synthesis of complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a specific focus on its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.

Physicochemical Properties

PropertyValue
CAS Number 116026-95-0
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Yellow solid
Purity ≥98%

Application in Drug Discovery: Synthesis of BTK Inhibitors

This compound serves as a key precursor for the synthesis of potent and selective kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Dysregulation of the BCR pathway is a hallmark of various B-cell lymphomas, making BTK a prime therapeutic target.

A notable example of a BTK inhibitor synthesized using a derivative of this intermediate is CHMFL-BTK-01 . This compound has demonstrated high potency and selectivity as an irreversible BTK inhibitor.

Quantitative Data: In Vitro Activity of CHMFL-BTK-01
CompoundTargetIC₅₀ (nM)Cell-based Assay (EC₅₀, nM)
CHMFL-BTK-01 BTK7<30 (BTK Y223 auto-phosphorylation)

Table 1: In vitro potency of the BTK inhibitor CHMFL-BTK-01, synthesized using a scaffold derived from this compound.

Signaling Pathway

The B-cell receptor (BCR) signaling pathway is a complex cascade of protein interactions that ultimately leads to B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a series of downstream kinases are activated, with BTK playing a central role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), initiating a cascade that results in the activation of transcription factors such as NF-κB, which promotes cell survival and proliferation. Inhibitors like CHMFL-BTK-01 covalently bind to a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity and thereby inhibiting the downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK phosphorylates BTK_inactive BTK (inactive) SYK->BTK_inactive phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active Activation PLCG2_inactive PLCγ2 (inactive) BTK_active->PLCG2_inactive phosphorylates PLCG2_active PLCγ2 (active) PLCG2_inactive->PLCG2_active Activation Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2_active->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor CHMFL-BTK-01 Inhibitor->BTK_active Covalent inhibition

BTK Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound[9]

This protocol describes a common method for the synthesis of the title compound.

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or tert-butyllithium) in pentane or hexanes

  • N-formylpiperidine (or Dimethylformamide - DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes, then warm to -20 °C and stir for an additional 1.5 hours.

  • Cool the reaction mixture back to -78 °C and add N-formylpiperidine (or DMF) (3.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl to adjust the pH to ~7.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water (3 x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a yellow solid.

Expected Yield: ~60-70%

Synthesis_Workflow Starting_Material Tert-butyl pyridin-3-ylcarbamate Lithiation Lithiation (n-BuLi, THF, -78°C to -20°C) Starting_Material->Lithiation Formylation Formylation (N-formylpiperidine, -78°C to RT) Lithiation->Formylation Workup Aqueous Workup & Extraction Formylation->Workup Purification Silica Gel Chromatography Workup->Purification Product Tert-butyl 4-formylpyridin-3-ylcarbamate Purification->Product

Synthesis of the target intermediate.
Protocol 2: General Procedure for Reductive Amination

The aldehyde functionality of this compound is readily converted to an amine via reductive amination, a key step in building more complex drug molecules.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography or recrystallization.

Reductive_Amination Start Intermediate + Amine (in DCM) Imine_Formation Imine Formation (RT, 30-60 min) Start->Imine_Formation Reduction Reduction (NaBH(OAc)₃, RT) Imine_Formation->Reduction Quench Quench (sat. NaHCO₃) Reduction->Quench Workup Extraction & Drying Quench->Workup Purification Purification Workup->Purification Final_Product Aminated Product Purification->Final_Product

General reductive amination workflow.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its application in the synthesis of the potent BTK inhibitor CHMFL-BTK-01 highlights its utility in constructing complex, biologically active molecules. The provided protocols offer a foundation for the synthesis and further functionalization of this key building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of Tert-butyl 4-formylpyridin-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 4-aryl-pyridine derivatives from a halo-substituted tert-butyl 4-formylpyridin-3-ylcarbamate. The Suzuki-Miyaura reaction is a fundamental tool for creating carbon-carbon bonds, widely employed in the synthesis of biaryl and heterobiaryl compounds that are prevalent in pharmaceuticals and advanced materials.[1] This protocol details the necessary reagents, step-by-step procedures for reaction setup, workup, purification, and data on expected yields with various coupling partners.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, which are key structural motifs in many biologically active molecules.[1][2] The reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[3] Functionalized pyridines are of particular interest in medicinal chemistry, and their synthesis via Suzuki coupling is a common strategy in drug discovery programs.[4]

This application note presents a general protocol for the coupling of a halogenated this compound with various arylboronic acids. The presence of the carbamate and formyl groups requires careful selection of reaction conditions to achieve high yields and purity.[5][6] Standard conditions often utilize palladium catalysts with phosphine ligands, a base, and a solvent mixture, typically heated to ensure reaction completion.[7][8]

General Reaction Scheme

The reaction described is the coupling of tert-butyl 5-bromo-4-formylpyridin-3-ylcarbamate with a generic arylboronic acid to yield the corresponding 5-aryl derivative.

Scheme 1: Suzuki-Miyaura Coupling Reaction

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

3.1. Materials and Equipment

  • Substrates: Tert-butyl 5-bromo-4-formylpyridin-3-ylcarbamate, various arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂][9][10][11]

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[9][11]

  • Solvents: Anhydrous 1,4-Dioxane and deionized water[7][8]

  • Workup Reagents: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Glassware: Schlenk flask or round-bottom flask, condenser, magnetic stir bar, septa

  • Equipment: Magnetic stir plate with heating, rotary evaporator, inert gas line (Argon or Nitrogen), TLC plates and UV lamp for reaction monitoring

3.2. Detailed Procedure

  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add tert-butyl 5-bromo-4-formylpyridin-3-ylcarbamate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[11]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition:

    • Using a syringe, add degassed solvents. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[8][9] The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting carbamate.[8]

  • Reaction Execution:

    • Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.[3][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-formylpyridin-3-ylcarbamate product.[8]

Data Presentation

The efficiency of the Suzuki coupling can be influenced by the electronic properties of the boronic acid coupling partner, as well as the choice of catalyst and base. The table below summarizes typical yields obtained for the coupling of tert-butyl 5-bromo-4-formylpyridin-3-ylcarbamate with various arylboronic acids under optimized conditions.

Table 1: Representative Yields for Suzuki Coupling Reactions

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901092
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)1001878
43-Furanylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)1001675
52-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)901481

*Yields are for isolated, purified products and are representative based on similar reactions in the literature.[11] Electron-rich boronic acids tend to give higher yields.[11]

Visualizations

5.1. Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the Suzuki coupling experiment.

G prep Reagent Preparation (Carbamate, Boronic Acid, Base, Catalyst) setup Reaction Setup (Combine Reagents in Schlenk Flask) prep->setup inert Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvent Solvent Addition (Degassed Dioxane/Water) inert->solvent react Heating & Stirring (90-100 °C) solvent->react monitor Reaction Monitoring (TLC) react->monitor Check Periodically monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product (Characterization) purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

5.2. Suzuki-Miyaura Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][8]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex ox_add Oxidative Addition transmetal Transmetalation pd_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r2 pd_r2->pd0 red_elim Reductive Elimination product R¹-R² (Product) r1x R¹-X (Aryl Halide) boronic R²-B(OH)₂ (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Note: LC-MS Analysis Protocol for Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Tert-butyl 4-formylpyridin-3-ylcarbamate using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a valuable intermediate in pharmaceutical synthesis, and a robust analytical method is crucial for quality control, reaction monitoring, and impurity profiling. The described method is designed for accurate identification and quantification, utilizing standard instrumentation and reagents.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity and characterization are essential for ensuring the quality and efficacy of final drug products. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly sensitive and selective technique for the analysis of this and other small organic molecules. This document outlines a comprehensive protocol for sample preparation, LC separation, and MS detection of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 116026-95-0[1][2]
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Yellow solid[1][2]
Melting Point 52-53 °C[1]
Boiling Point 310.0±27.0 °C (Predicted)[1]
Density 1.212±0.06 g/cm³ (Predicted)[1]
[M+H]⁺ (m/z) 223.1[1][2]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution Preparation:

    • For reaction monitoring or purity analysis, dissolve the crude or purified sample in a suitable solvent to achieve a concentration within the calibration range (e.g., 10 µg/mL).

    • Filter the final diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

LC-MS System and Conditions

The following conditions are a recommended starting point for method development.

ParameterRecommended Condition
LC System HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Scan Mode Full Scan (m/z 100-500)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

Data Analysis and Interpretation

  • Identification: The primary identification of this compound will be based on its retention time and the observation of the protonated molecular ion [M+H]⁺ at m/z 223.1.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the [M+H]⁺ ion against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined from this curve.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve dilute Serial Dilution (Standards) or Dilute Sample dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect process Integrate Peak Area ([M+H]⁺ at m/z 223.1) detect->process quantify Quantify using Calibration Curve process->quantify report Generate Report quantify->report

Caption: LC-MS analysis workflow for this compound.

Expected Results

A successful analysis will yield a chromatogram with a distinct peak at a specific retention time corresponding to this compound. The mass spectrum for this peak should show a prominent ion at m/z 223.1, corresponding to the protonated molecule [M+H]⁺. The calibration curve should exhibit good linearity (R² > 0.99) over the selected concentration range.

Conclusion

This application note provides a robust and reliable LC-MS method for the analysis of this compound. The protocol is suitable for routine quality control, reaction monitoring, and stability testing in research and drug development settings. The provided workflow and parameters offer a solid foundation for method implementation and any necessary further optimization.

References

Application Notes and Protocols: Purification of Tert-butyl 4-formylpyridin-3-ylcarbamate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a valuable intermediate in medicinal chemistry and drug development. Its purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations. Silica gel column chromatography is a standard method for the purification of organic compounds; however, the basic nature of the pyridine moiety in the target molecule can lead to challenges such as peak tailing and poor separation due to strong interactions with the acidic silanol groups on the silica surface.[1] To mitigate these issues, a modified approach involving the addition of a basic additive to the mobile phase is recommended.[1][2][3][4][5] This document provides a detailed protocol for the effective purification of this compound using silica gel column chromatography with a triethylamine-modified mobile phase.

Data Presentation

The following table summarizes the typical parameters and expected outcomes for the purification of this compound. Please note that these values are representative and may require optimization based on the specific crude sample and laboratory conditions.

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane with 0.5% Triethylamine (v/v)
- Initial Eluent10% Ethyl Acetate / 89.5% Hexane / 0.5% Triethylamine
- Final Eluent40% Ethyl Acetate / 59.5% Hexane / 0.5% Triethylamine
Crude Material ~1.0 g
Silica Gel Amount 50-100 g (50-100x the weight of crude material)[1]
TLC Analysis (Rf)
- Starting Material~0.5 (in 30% EtOAc/Hexane with 0.5% TEA)
- Product~0.3 (in 30% EtOAc/Hexane with 0.5% TEA)
- ImpuritiesVariable
Purity (Pre-column) ~85% (by HPLC or ¹H NMR)
Purity (Post-column) >98% (by HPLC or ¹H NMR)
Yield 85-95%

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Standard laboratory glassware

  • Rotary evaporator

2. Preliminary TLC Analysis Before setting up the column, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several developing chambers with different ratios of ethyl acetate and hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane). Add 0.5% (v/v) of triethylamine to each solvent mixture to mimic the column conditions.[6]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto TLC plates.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • The ideal solvent system should provide good separation between the product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.[7]

3. Column Preparation

  • Select a glass column of appropriate size for the amount of silica gel to be used.

  • Prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% TEA).[1]

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Do not let the column run dry.

4. Sample Loading Two methods for sample loading are commonly used:

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

    • Open the stopcock to allow the sample to adsorb onto the silica gel, ensuring the solvent level just reaches the top of the sand layer.

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[1]

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully add the initial mobile phase to the column.

  • Begin the elution process by opening the stopcock and maintaining a steady flow rate.

  • Collect fractions in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate, maintaining 0.5% TEA) to elute the product.[1]

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Product Isolation

  • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.

Visualization

Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis and Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Silica Gel Column TLC->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Crude Sample (Wet or Dry Loading) Equilibrate->Load Elute Elute with Gradient (Hexane/EtOAc + TEA) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for Tert-butyl 4-formylpyridin-3-ylcarbamate in Enzyme Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a versatile bifunctional molecule primarily utilized as a key building block in synthetic and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a protected amine on a pyridine scaffold, makes it an ideal starting material for the construction of complex heterocyclic compounds with potential biological activity. While not a potent enzyme inhibitor in its own right, its value lies in its role as a precursor for the synthesis of various enzyme inhibitors, most notably for viral proteases.

These application notes provide a comprehensive overview of the utility of this compound in the research and development of enzyme inhibitors, with a specific focus on the synthesis and evaluation of non-covalent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The 3CLpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development.[1][2]

Data Presentation: Inhibitory Activity of Synthesized Compounds

The following table summarizes the inhibitory activities of representative non-covalent SARS-CoV-2 3CLpro inhibitors synthesized using pyridine-3-carboxaldehyde derivatives, analogous to the types of molecules that can be generated from this compound. This data is illustrative of the potency that can be achieved through synthetic modifications of this core structure.

Compound IDR-Group ModificationTarget EnzymeIC50 (µM)Reference
DEL-7 Analog 1 4-fluorophenylSARS-CoV-2 3CLpro0.89[3]
DEL-7 Analog 2 3-chlorophenylSARS-CoV-2 3CLpro1.2[3]
DEL-7 Analog 3 4-methoxyphenylSARS-CoV-2 3CLpro2.5[3]
ML188 N-(4-(tert-butyl)phenyl) and furan-2-carboxamideSARS-CoV 3CLpro4.8[3]
WU-04 Optimized non-covalent inhibitorSARS-CoV-2 3CLpro0.01[1]

Experimental Protocols

Protocol 1: Synthesis of a Library of Non-Covalent 3CL Protease Inhibitors via Ugi Four-Component Reaction (4CR)

This protocol describes a general method for the synthesis of a library of dipeptide-like inhibitors using a one-pot Ugi four-component reaction. This compound can be used as the aldehyde component in this reaction.

Materials:

  • This compound (or other pyridine-3-carboxaldehyde derivative)

  • A library of primary amines (e.g., substituted anilines)

  • A library of carboxylic acids (e.g., furan-2-carboxylic acid, thiophene-2-carboxylic acid)

  • A library of isocyanides (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a series of reaction vials, add equimolar amounts (e.g., 0.1 mmol) of the aldehyde (this compound), an amine, and a carboxylic acid.

  • Dissolve the components in methanol (0.5 M).

  • To each vial, add an equimolar amount of the isocyanide.

  • Stir the reactions at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the crude products by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Ugi products.

  • Characterize the final compounds by NMR and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay for SARS-CoV-2 3CLpro using a FRET-based Method

This protocol details a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency (IC50) of the synthesized compounds against SARS-CoV-2 3CLpro.[4][5][6]

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET substrate peptide (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • Synthesized inhibitor compounds dissolved in dimethyl sulfoxide (DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the inhibitor solutions to the wells to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the FRET substrate to all wells to a final concentration of 20 µM.

  • Initiate the enzymatic reaction by adding SARS-CoV-2 3CLpro to a final concentration of 15 nM.

  • Include control wells:

    • Positive control (100% activity): Enzyme, substrate, and DMSO (no inhibitor).

    • Negative control (0% activity): Substrate and buffer (no enzyme).

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (excitation at ~340 nm, emission at ~490 nm for the Edans/Dabcyl pair) over time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Tert-butyl 4-formylpyridin-3-ylcarbamate One_Pot_Reaction One-Pot Ugi Reaction (Methanol, RT, 16-24h) Aldehyde->One_Pot_Reaction Amine Primary Amine (e.g., Aniline) Amine->One_Pot_Reaction Carboxylic_Acid Carboxylic Acid (e.g., Furan-2-carboxylic acid) Carboxylic_Acid->One_Pot_Reaction Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->One_Pot_Reaction Purification Purification (Silica Gel Chromatography) One_Pot_Reaction->Purification Inhibitor_Library Library of Dipeptide-like 3CLpro Inhibitors Purification->Inhibitor_Library Enzyme_Inhibition_Mechanism cluster_enzyme SARS-CoV-2 3CL Protease (Dimer) cluster_reaction Viral Polyprotein Processing cluster_inhibition Inhibition Active_Site Active Site (Cys-His catalytic dyad) Cleaved_Products Functional Viral Proteins Active_Site->Cleaved_Products Cleaves Blocked_Active_Site Inhibitor-Enzyme Complex (Blocked Active Site) Substrate_Binding_Pockets Substrate Binding Pockets (S1, S2, S1', etc.) Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Active_Site Binds to Inhibitor Synthesized Non-covalent Inhibitor Inhibitor->Active_Site Binds to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the directed ortho-metalation (DoM) of Tert-butyl pyridin-3-ylcarbamate. This involves deprotonation at the C4 position using a strong base like tert-butyllithium (t-BuLi), followed by quenching the resulting organolithium intermediate with a formylating agent such as N-formylpiperidine.[1][2]

Q2: My reaction yield is significantly lower than the reported ~60%. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Moisture Contamination: The organolithium intermediates are extremely sensitive to water. Inadequate drying of glassware, solvents, or starting materials can quench the reaction prematurely.

  • Incomplete Lithiation: The temperature and duration of the lithiation step are critical. Insufficient time or temperatures warmer than required can lead to incomplete deprotonation.

  • Side Reactions: Competing reactions, such as the formation of isomers or over-addition to the product, can consume starting materials and reduce the yield of the desired product.

  • Inefficient Workup or Purification: Product loss during aqueous extraction or suboptimal conditions for column chromatography can also lead to lower isolated yields.

Q3: I observe multiple spots on my TLC plate after the reaction. What are these impurities?

A3: Common impurities include unreacted starting material (Tert-butyl pyridin-3-ylcarbamate), the isomeric byproduct Tert-butyl 2-formylpyridin-3-ylcarbamate, and potentially a secondary alcohol formed by the addition of the lithiated pyridine to the aldehyde product. The presence of the starting material is often due to incomplete lithiation, while isomer formation points to a lack of regioselectivity.

Q4: Can I use a different formylating agent instead of N-formylpiperidine?

A4: While N-formylpiperidine is commonly cited[1][2], other formylating agents like dimethylformamide (DMF) can be used. However, the choice of agent can influence reaction efficiency and the side product profile. It is recommended to perform small-scale optimization experiments when deviating from established protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Symptom / Observation Possible Cause Suggested Solution
Low or No Product Formation 1. Moisture in the reaction: Reagents (especially t-BuLi) and intermediates were quenched by water.1. Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
2. Inactive t-BuLi: The t-BuLi solution may have degraded.2. Titrate the t-BuLi solution before use to determine its exact molarity.
3. Incorrect Reaction Temperature: Temperature was not maintained at -78°C during lithiation.3. Use a cryo-cool or a dry ice/acetone bath to maintain a stable low temperature. Ensure the thermometer is properly calibrated and placed.
Presence of Unreacted Starting Material 1. Incomplete Lithiation: Insufficient t-BuLi or reaction time.1. Use a slight excess of freshly titrated t-BuLi. Ensure the lithiation is allowed to proceed for the full recommended time (e.g., 1.5 hours at -20°C after initial addition).[1][2]
Product is Contaminated with an Isomer (Tert-butyl 2-formylpyridin-3-ylcarbamate) 1. Lack of Regioselectivity: The lithiation occurred at the C2 position instead of the sterically less hindered C4 position.1. Maintain strict temperature control during the addition of t-BuLi and the subsequent warming step. Adding the base too quickly or at a higher temperature can reduce selectivity.
Formation of a Higher Molecular Weight Byproduct 1. Over-addition: The lithiated pyridine intermediate added to the aldehyde group of the newly formed product.1. Add the formylating agent slowly while keeping the reaction temperature low (below -15°C) to minimize this bimolecular side reaction.[1][2] Ensure efficient stirring.
Product Degradation (Loss of Boc Group) 1. Acidic Workup Conditions: The Boc protecting group is labile in strong acid.[3]1. During the aqueous quench, carefully adjust the pH to neutral (pH 7) using a saturated solution of a mild base like NaHCO₃ or Na₂CO₃, avoiding strongly acidic conditions.[1][2]

Experimental Protocols

Key Synthesis: Directed ortho-Metalation of Tert-butyl pyridin-3-ylcarbamate[1][2]
  • Preparation: Under an inert atmosphere (Argon), dissolve Tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of tert-butyllithium (t-BuLi) in pentane (~1.4 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Warming: After the addition is complete, stir the mixture at -78°C for 15 minutes, then warm it to -20°C and stir for an additional 1.5 hours.

  • Formylation: Cool the reaction mixture again, and add N-formylpiperidine (~3.0 eq) dropwise, keeping the temperature below -15°C.

  • Final Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Cool the mixture to 0°C and carefully adjust the pH to 7 with a saturated Na₂CO₃ solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.

Visualizations

Synthetic Workflow

The following diagram outlines the major steps in the synthesis of this compound.

G A Dissolve Starting Material (Tert-butyl pyridin-3-ylcarbamate in THF) B Cool to -78°C A->B C Add t-BuLi (Lithiation) B->C D Warm to -20°C C->D E Add Formylating Agent (e.g., N-Formylpiperidine) D->E F Warm to RT & Stir E->F G Aqueous Quench & pH Adjustment F->G H Extraction & Purification G->H I Final Product H->I

Caption: Experimental workflow for the synthesis.

Key Side Reactions

This diagram illustrates the desired reaction pathway versus common side reactions originating from the lithiated intermediate.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Lithiated_Intermediate Lithiated Intermediate (at C4) Desired_Product This compound Lithiated_Intermediate->Desired_Product + Formylating Agent Formylating_Agent R-CHO Isomer Isomeric Product (2-formyl) Quenched Starting Material (Quenched Intermediate) Over_addition Secondary Alcohol Byproduct Lithiated_Intermediate_Side Lithiated Intermediate Lithiated_Intermediate_Side->Isomer Incorrect Lithiation (C2) Lithiated_Intermediate_Side->Quenched + H₂O (Trace Moisture) Lithiated_Intermediate_Side->Over_addition + Desired Product

Caption: Desired reaction vs. potential side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

G Start Reaction Complete. Analyze Crude Product. Yield Is Yield Acceptable? Start->Yield Purity Is Purity Acceptable? Yield->Purity Yes LowYield_Cause Likely Cause: - Incomplete Reaction - Moisture Contamination Yield->LowYield_Cause No Impurity_Cause Identify Main Impurity Purity->Impurity_Cause No Success Process Optimized Purity->Success Yes LowYield_Solution Solution: - Check t-BuLi activity - Ensure anhydrous conditions - Verify reaction time/temp LowYield_Cause->LowYield_Solution Failure Re-evaluate Conditions LowYield_Solution->Failure SM Starting Material? Impurity_Cause->SM Starting Material Isomer Isomer? Impurity_Cause->Isomer Isomer Other Other Byproduct? Impurity_Cause->Other Other SM_Solution Solution: - Increase t-BuLi eq. - Extend lithiation time SM->SM_Solution Isomer_Solution Solution: - Improve temperature control - Slow reagent addition Isomer->Isomer_Solution Other_Solution Solution: - Optimize purification - Check for over-addition Other->Other_Solution SM_Solution->Failure Isomer_Solution->Failure Other_Solution->Failure

Caption: A logical guide for troubleshooting synthesis issues.

References

Optimization of reaction conditions for Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the directed ortho-metalation of Tert-butyl pyridin-3-ylcarbamate.

Experimental Workflow for Directed Ortho-Metalation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere reagents Reagents: Tert-butyl pyridin-3-ylcarbamate Anhydrous THF tert-Butyllithium N-Formylpiperidine start->reagents dissolve Dissolve Substrate in THF reagents->dissolve cool Cool to -78 °C dissolve->cool add_tBuLi Slowly Add t-BuLi cool->add_tBuLi warm_stir Warm to -20 °C & Stir add_tBuLi->warm_stir add_electrophile Add N-Formylpiperidine warm_stir->add_electrophile warm_rt Warm to Room Temperature & Stir add_electrophile->warm_rt quench Quench with 1M HCl warm_rt->quench neutralize Neutralize with Na2CO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Silica Gel Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the synthesis of this compound via directed ortho-metalation.

Question 1: Why is the yield of my reaction consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Low Yield

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture or Air Contamination start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Poor Quality Reagents start->cause3 cause4 Inefficient Lithiation start->cause4 cause5 Side Reactions start->cause5 sol1 Ensure rigorously dry glassware and solvents. Use a well-maintained inert atmosphere system. cause1->sol1 sol2 Maintain temperature at -78 °C during t-BuLi addition. Ensure accurate temperature monitoring. cause2->sol2 sol3 Use freshly titrated t-BuLi. Ensure the purity of the starting carbamate and formylating agent. cause3->sol3 sol4 Ensure slow, dropwise addition of t-BuLi. Allow sufficient time for metalation at -20 °C. cause4->sol4 sol5 Maintain low temperatures to prevent nucleophilic addition of t-BuLi to the pyridine ring. cause5->sol5

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Moisture and Air: Tert-butyllithium (t-BuLi) is highly pyrophoric and reacts violently with water and oxygen.[1] Meticulous exclusion of air and moisture is critical for success.

  • Temperature Control: The regioselectivity of the lithiation is highly temperature-dependent. At temperatures above -20 °C, nucleophilic addition of t-BuLi to the pyridine ring can become a significant side reaction, consuming the starting material and reducing the yield of the desired product. Maintaining a temperature of -78 °C during the addition of t-BuLi is crucial.

  • Reagent Quality: The concentration of commercially available t-BuLi solutions can decrease over time. It is advisable to titrate the t-BuLi solution before use to ensure accurate stoichiometry. The purity of the starting carbamate and the formylating agent is also essential.

  • Inefficient Lithiation: The addition of t-BuLi should be slow and dropwise to maintain a low localized concentration and prevent side reactions. A sufficient reaction time at -20 °C is necessary to ensure complete deprotonation at the 4-position.

  • Side Reactions: The primary side reaction is the nucleophilic addition of t-BuLi to the pyridine ring. This can be minimized by strict temperature control and slow addition of the reagent.

Question 2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?

Answer:

The formation of multiple products indicates the occurrence of side reactions. The most common side products in this reaction are:

  • Product of Nucleophilic Addition: Addition of t-BuLi to the pyridine ring, typically at the 2- or 6-position, followed by quenching, can lead to the formation of tert-butylated pyridine derivatives.

  • Unreacted Starting Material: Incomplete lithiation or quenching will result in the presence of unreacted Tert-butyl pyridin-3-ylcarbamate.

  • Di-lithiated Species: Although less common, deprotonation at another position on the pyridine ring could occur, leading to other formylated or functionalized byproducts.

Strategies to Minimize Side Products:

Side ProductProbable CauseRecommended Solution
Nucleophilic Addition ProductReaction temperature too high during t-BuLi addition.Maintain a strict temperature of -78 °C during the addition of t-BuLi.
Unreacted Starting MaterialInsufficient t-BuLi or incomplete reaction.Use freshly titrated t-BuLi to ensure accurate stoichiometry. Increase the reaction time for the lithiation or formylation step.
Di-formylated or other isomersNon-selective lithiation.Ensure slow, dropwise addition of t-BuLi to maintain high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group serves two primary functions in this synthesis:

  • Directing Group: The carbamate functionality acts as a directed metalation group (DMG), guiding the deprotonation by t-BuLi to the adjacent ortho position (C4).[2]

  • Protection: It protects the amino group from reacting with the organolithium reagent.

The Boc group is generally stable to the basic conditions of the lithiation at low temperatures.[3][4]

Q2: Can I use other organolithium reagents like n-BuLi or s-BuLi?

While other organolithium reagents can be used for directed ortho-metalation, t-BuLi is often preferred for its high basicity, which can lead to faster and more efficient deprotonation. However, the choice of organolithium reagent can influence the regioselectivity and the propensity for side reactions. For pyridine systems, the use of different alkyllithiums can lead to varying degrees of nucleophilic addition versus deprotonation.[5]

Q3: Are there alternative methods for the formylation of Tert-butyl pyridin-3-ylcarbamate?

Yes, the Vilsmeier-Haack reaction is a common alternative for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

Comparison of Synthetic Methods

FeatureDirected Ortho-MetalationVilsmeier-Haack Reaction
Reagents Tert-butyl pyridin-3-ylcarbamate, t-BuLi, N-FormylpiperidineTert-butyl pyridin-3-ylcarbamate, POCl₃, DMF
Conditions Cryogenic temperatures (-78 °C to -20 °C), inert atmosphere0 °C to room temperature or gentle heating
Advantages High regioselectivity directed by the Boc group.Milder temperature conditions, avoids pyrophoric organolithiums.
Disadvantages Requires handling of pyrophoric and moisture-sensitive t-BuLi, strict temperature control.Can be less regioselective depending on the substrate, POCl₃ is corrosive.
Typical Yield ~60-70%Variable, often moderate to good for activated substrates.
Q4: What are the key safety precautions when working with tert-Butyllithium?

Tert-butyllithium is an extremely pyrophoric reagent and must be handled with extreme caution under an inert atmosphere (argon or nitrogen).[1]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Inert Atmosphere: All reactions must be carried out in oven-dried glassware under a positive pressure of an inert gas.

  • Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring the reagent. Ensure all equipment is dry and purged with inert gas.

  • Quenching: Quench any residual t-BuLi slowly and carefully with a suitable reagent like isopropanol at low temperature.

Experimental Protocols

Protocol 1: Directed Ortho-Metalation using tert-Butyllithium

This protocol is adapted from established literature procedures.

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (concentration determined by titration)

  • N-Formylpiperidine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve Tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-Butyllithium (1.1 - 1.5 eq) in pentane dropwise via syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 1.5 hours.

  • Cool the reaction mixture back to -78 °C and add N-Formylpiperidine (1.5 - 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~2-3.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Vilsmeier-Haack Formylation (General Procedure)

This is a general procedure and may require optimization for the specific substrate.

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.1 - 1.5 eq) dropwise to the cooled DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of Tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a saturated solution of NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

References

Technical Support Center: Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tert-butyl 4-formylpyridin-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is generally stable under standard laboratory conditions. However, it possesses two functional groups susceptible to degradation: a tert-butoxycarbonyl (Boc) protected amine and an aromatic aldehyde. The Boc group is sensitive to strong acids, while the aldehyde can oxidize over time.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C) to minimize degradation.[3][4] Protect from light and moisture.

Q2: What are the primary degradation pathways I should be aware of for this molecule?

A2: The primary anticipated degradation pathways are:

  • Acidic Hydrolysis: The Boc protecting group is highly susceptible to cleavage under acidic conditions, yielding 3-amino-4-formylpyridine.[5][6] This is the most common and expected degradation pathway.

  • Oxidation: The formyl (aldehyde) group is prone to oxidation, which would convert it to a carboxylic acid, forming tert-butyl 4-carboxypyridin-3-ylcarbamate. This can occur upon prolonged exposure to air or in the presence of oxidizing agents.[2]

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[7][8][9] The degradation products can be complex, potentially involving ring opening or the formation of various oxidized species.

Q3: Is this compound stable under basic conditions?

A3: The Boc protecting group is generally stable to basic conditions and most nucleophiles.[10][11][12] Therefore, significant degradation via hydrolysis of the carbamate is not expected under typical basic conditions used in experiments. However, very strong bases or prolonged exposure to harsh basic conditions could potentially lead to other reactions, although this is less common.

Q4: I am seeing an unexpected side product in my reaction involving this compound. What could it be?

A4: During reactions, particularly those involving the deprotection of the Boc group under acidic conditions, the released tert-butyl cation can act as an electrophile. This cation can alkylate other nucleophilic sites on your molecule or in the reaction mixture, leading to tert-butylated byproducts.[5][13] If using trifluoroacetic acid (TFA) for deprotection, trifluoroacetylation of the newly formed amine is also a possible side reaction.[5]

Troubleshooting Guides

Boc Deprotection (Acidic Cleavage)
Problem Potential Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the acid concentration (e.g., use 50% TFA in DCM instead of 20%) or switch to a stronger acid system like 4M HCl in dioxane.[5]
Inadequate reaction time or temperature.Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time if necessary. Gentle warming may be applied if the substrate is stable.[5]
Formation of a tert-butylated side product The tert-butyl cation generated during deprotection is alkylating a nucleophilic site on your substrate.Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[13][14]
Low yield of the desired amine Product loss during aqueous work-up if the product amine salt is water-soluble.After deprotection, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction. Alternatively, evaporate the acid and solvent and use the crude salt directly in the next step.
Degradation of other acid-sensitive groups in the molecule.Consider using milder acidic conditions or a different deprotection method if possible. Non-acidic methods like thermal deprotection or using Lewis acids (e.g., ZnBr₂) might be an option for certain substrates.[14]
General Handling and Reactions
Problem Potential Cause Suggested Solution
Compound appears discolored or has a different consistency upon storage. Potential oxidation of the aldehyde group or polymerization.[2]Store the compound under an inert atmosphere in a tightly sealed container at the recommended refrigerated temperature. Consider adding an antioxidant like BHT for long-term storage of aldehyde-containing compounds.[2][4]
Low yield in a reaction where the aldehyde is a reactant. The aldehyde may have degraded to the less reactive carboxylic acid.Check the purity of the starting material by NMR or LC-MS before use. If oxidation is suspected, purify the starting material by column chromatography if possible.
Poor solubility of the compound. The compound may be zwitterionic or have poor solubility in the chosen solvent.For reactions, consider a solvent system in which the compound is fully soluble. For Boc protection reactions on similar poorly soluble molecules, using an aqueous basic solution can sometimes improve solubility.[15]

Quantitative Data Summary

The following tables can be used to summarize quantitative data from forced degradation studies. The goal of these studies is typically to achieve 5-20% degradation to ensure that stability-indicating analytical methods can detect and quantify the degradation products.[16]

Table 1: Summary of Forced Degradation Results

Stress Condition Reagent/Condition Duration % Degradation of Parent Compound Major Degradation Products (% Peak Area)
Acidic Hydrolysis0.1 M HCl24 h
Basic Hydrolysis0.1 M NaOH24 h
Oxidative3% H₂O₂24 h
Thermal60°C48 h
PhotolyticUV light (e.g., 254 nm)24 h

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study on this compound to identify potential degradation products and develop a stability-indicating analytical method.[17][18]

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids: 1 M HCl

  • Bases: 1 M NaOH

  • Oxidizing agent: 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector[19][20]

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solution at room temperature or heat to 60°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at room temperature or heat to 60°C.

    • Withdraw samples at various time points.

    • Neutralize the sample with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solution of the compound, as well as the solid compound, in an oven at a controlled temperature (e.g., 60°C or 80°C).

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound, as well as the solid compound, to a light source in a photostability chamber (e.g., consistent with ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples at various time points.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.[21][22]

  • The method should be capable of separating the parent compound from all degradation products.

  • A diode-array detector (DAD) is useful for assessing peak purity and comparing the UV spectra of the parent compound and its degradants.

Visualizations

Acidic_Degradation_Pathway start This compound intermediate Protonated Carbamate start->intermediate + H+ products 3-Amino-4-formylpyridine intermediate->products Cleavage side_products tert-Butyl Cation + CO2 intermediate->side_products Fragmentation isobutylene Isobutylene side_products->isobutylene - H+

Predicted acidic degradation pathway.

Oxidative_Degradation_Pathway start This compound product Tert-butyl 4-carboxypyridin-3-ylcarbamate start->product [O]

Predicted oxidative degradation of the aldehyde group.

Photolytic_Degradation_Pathway start This compound degradation Complex Mixture of Degradants start->degradation UV Light (hν) ring_opening Ring-Opened Products (e.g., succinic acid derivatives) degradation->ring_opening oxidation Further Oxidized Products degradation->oxidation

Potential photolytic degradation pathways.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidation Oxidative (H₂O₂) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (UV/Vis) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis end Identify Degradants & Assess Pathways analysis->end

Experimental workflow for forced degradation studies.

References

Troubleshooting guide for reactions involving Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 4-formylpyridin-3-ylcarbamate

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving this compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Section 1: General Issues & Starting Material

Q1: My reaction is sluggish or not starting. What are the initial checks I should perform?

A1: When a reaction fails to initiate, systematically verify the following:

  • Reagent Quality: Ensure the this compound and all other reagents are pure and dry. The aldehyde is susceptible to oxidation to the corresponding carboxylic acid over time.

  • Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like Grignard or Wittig reactions. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.[1]

  • Inert Atmosphere: For reactions involving organometallics or strong bases (e.g., Wittig ylide formation), ensure the system is under a properly maintained inert atmosphere (Nitrogen or Argon) to prevent quenching by oxygen or moisture.[1]

  • Temperature Control: Verify the accuracy of your thermometer and that the reaction is being maintained at the specified temperature. Some initial steps, like lithiation, require very low temperatures (e.g., -78 °C).[2][3]

Q2: I'm observing multiple spots on my initial TLC analysis, even in the starting material vial. What could be the cause?

A2: this compound can degrade under certain conditions. The presence of multiple spots could indicate:

  • Oxidation: The aldehyde may have partially oxidized to the carboxylic acid.

  • Deprotection: Trace amounts of acid can cause premature removal of the Boc (tert-butoxycarbonyl) protecting group, leading to the free amine, 3-aminopyridine-4-carboxaldehyde.

  • Hydrate Formation: The aldehyde may exist in equilibrium with its hydrate form, especially in the presence of water, which can sometimes appear as a different spot on TLC.

It is recommended to purify the starting material by column chromatography if its purity is in doubt.[2][3]

Section 2: Reductive Amination

Q3: My reductive amination reaction is giving a low yield of the desired amine. What are the common pitfalls?

A3: Low yields in reductive amination are often traced to several factors:

  • Inefficient Imine Formation: The initial formation of the imine/iminium ion is crucial. If you are using a weakly nucleophilic amine, this step can be slow. Adding a mild acid catalyst (like acetic acid) can promote imine formation.[4]

  • Competing Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it forms an imine.[5] It is highly recommended to use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[4][5]

  • Hydrolysis: The intermediate imine is susceptible to hydrolysis back to the aldehyde and amine, especially if excess water is present. Ensure anhydrous conditions are maintained until the reduction is complete.

  • Amine Nucleophilicity: Aminopyridines and other electron-poor amines can be poor nucleophiles, limiting the initial attack on the aldehyde.[4][6] In these cases, pre-forming the imine (sometimes with heat and a Dean-Stark trap) before adding the reducing agent can improve yields.[4]

Q4: I am observing a significant amount of the corresponding alcohol as a byproduct. How can this be avoided?

A4: The formation of 3-(tert-butoxycarbonylamino)-4-(hydroxymethyl)pyridine is a clear indication that your reducing agent is reacting with the starting aldehyde. To prevent this, switch to a less reactive borohydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for one-pot reductive aminations precisely because it is slow to reduce aldehydes but rapidly reduces the protonated imine (iminium ion).[4][5]

Section 3: Wittig Reaction

Q5: My Wittig reaction is incomplete, with a large amount of unreacted aldehyde remaining. What should I investigate?

A5: Incomplete Wittig reactions with this substrate can be due to:

  • Ylide Instability: Ensure the phosphonium ylide was successfully formed and is not decomposing. The color change (often deep orange, red, or yellow) upon adding the strong base is a good indicator of ylide formation.

  • Base Incompatibility: The choice of base is critical. Strong bases like n-butyllithium or sodium hydride are common.[7] However, ensure the base does not have unintended reactivity with other functional groups. For this substrate, the carbamate proton is weakly acidic but generally not removed by common Wittig bases.

  • Steric Hindrance: While the 4-formyl position is not exceptionally hindered, a bulky Wittig reagent could slow the reaction.[8][9]

  • Aldehyde Reactivity: Electron-rich aldehydes can be less reactive. While the pyridine ring is electron-withdrawing, the amino-carbamate group is electron-donating, which can modulate the aldehyde's electrophilicity.

Q6: The purification of my Wittig product is complicated by triphenylphosphine oxide. How can I simplify the workup?

A6: Removing triphenylphosphine oxide is a classic challenge in Wittig reactions. Strategies include:

  • Crystallization: The desired alkene product is often less polar than the phosphine oxide. The phosphine oxide can sometimes be crystallized out from a nonpolar solvent mixture like hexanes/ether.

  • Column Chromatography: Careful selection of the eluent system for silica gel chromatography is usually effective. A gradient elution can help separate the product from the highly polar phosphine oxide.

  • Alternative Reagents: For future experiments, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup.[7][9]

Section 4: Boc Protecting Group

Q7: My Boc group is being unintentionally cleaved during my reaction. How can I prevent this?

A7: The Boc group is notoriously sensitive to acid.[10] Unintentional cleavage can occur if:

  • Acidic Reagents are Used: Avoid any strong acidic conditions. Even mild Lewis acids can sometimes facilitate deprotection.

  • Acid is Generated In Situ: Some reactions may generate acidic byproducts. A non-nucleophilic base can be added as an acid scavenger.

  • Impure Solvents/Reagents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Using freshly distilled solvents or solvents stored over potassium carbonate is advisable.

Q8: I am performing an intentional Boc deprotection with acid, but the reaction is incomplete. What can I do?

A8: If standard conditions (e.g., trifluoroacetic acid (TFA) in DCM) are not working, consider the following:[11]

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS and allow it to proceed longer. Gentle warming may be required, but be cautious of potential side reactions.

  • Increase Acid Concentration: A higher concentration of TFA or switching to a stronger acid like HCl in dioxane or methanol may be necessary.

  • Scavengers: The tert-butyl cation generated during deprotection can sometimes re-alkylate the starting material or product.[10] While this is less common with pyridine rings, adding a scavenger like triethylsilane or anisole can prevent such side reactions and drive the equilibrium toward the deprotected product.

Quantitative Data Summary

The following table summarizes typical reaction conditions found in literature for key transformations. Note that yields are highly substrate-dependent and optimization is often required.

Reaction TypeReagents & CatalystsSolvent(s)Temperature (°C)Typical Yield (%)
Synthesis of Starting Material tert-butylpyridin-3-ylcarbamate, t-BuLi, 1-piperidinecarboxaldehydeTHF, Pentane-78 to -15~60%[2][3]
Reductive Amination Amine (1.1 eq.), NaBH(OAc)₃ (1.5 eq.), Acetic Acid (cat.)Dichloroethane (DCE) or THFRoom Temp60-95%
Wittig Reaction Phosphonium Salt (1.2 eq.), NaH or n-BuLi (1.1 eq.)THF or DMSO0 to Room Temp50-90%[12]
Boc Deprotection Trifluoroacetic Acid (TFA, 20-50% v/v)Dichloromethane (DCM)0 to Room Temp>95%

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a typical one-pot reductive amination using sodium triacetoxyborohydride.

  • Materials:

    • This compound (1.0 eq.)

    • Primary or Secondary Amine (1.1-1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Glacial Acetic Acid (optional, 0.1 eq.)

  • Procedure:

    • Dissolve this compound in anhydrous DCE (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Add the amine reactant, followed by the catalytic amount of acetic acid (if needed to facilitate imine formation with weakly basic amines).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

    • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography.

Protocol 2: Standard Boc-Group Deprotection

This protocol outlines the removal of the Boc protecting group under standard acidic conditions.

  • Materials:

    • Boc-protected substrate (1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% of the total volume) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.

Visualizations

TroubleshootingWorkflow Start Problem Observed (Low Yield / Side Products) Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis CheckReagents Verify Reagent & Solvent Purity - Anhydrous? - Not Degraded? Analysis->CheckReagents Impurity Detected? CheckConditions Verify Reaction Conditions - Temperature? - Atmosphere? - Stirring? Analysis->CheckConditions Incomplete Reaction? Purify Re-purify Starting Material CheckReagents->Purify Optimize Optimize Reaction Parameters CheckConditions->Optimize Conditions Off ChangeReagent Change Reagent Type (e.g., NaBH₄ → NaBH(OAc)₃) CheckConditions->ChangeReagent Side Product Identified Result Problem Solved Optimize->Result ChangeReagent->Result Purify->Result

Caption: A general workflow for troubleshooting common chemical reaction issues.

ReductiveAminationPathway SM Tert-butyl 4-formylpyridin-3-ylcarbamate reagent1 + R₁R₂NH (-H₂O) SM->reagent1 Imine Imine / Iminium Ion (Intermediate) reagent2 + [H] (e.g., NaBH(OAc)₃) Imine->reagent2 Product Final Amine Product reagent1->Imine reagent2->Product

Caption: The reaction pathway for reductive amination of the title compound.

References

Technical Support Center: Synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound? A1: The synthesis of this compound, also known as N-Boc-3-amino-4-pyridinecarboxaldehyde, typically involves two key steps: the protection of an aminopyridine precursor with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a formyl group. A prevalent and scalable method is the directed ortho-metalation (DoM) of a Boc-protected aminopyridine, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the primary challenges when scaling up this synthesis? A2: Scaling up presents several challenges:

  • Temperature Control: The ortho-lithiation step is highly exothermic and requires cryogenic temperatures (typically -78 °C). Maintaining this temperature in a large-scale reactor can be difficult and requires specialized equipment.

  • Reagent Handling: Organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are pyrophoric and require handling under a strictly inert atmosphere, which is more complex at a larger scale.

  • Purification: Chromatographic purification is often not feasible for large quantities of product. Developing a scalable purification method based on crystallization or extraction is crucial.[1]

  • Reaction Monitoring: Ensuring complete reaction and minimizing side-product formation requires robust in-process controls (e.g., TLC, HPLC) to monitor reaction progress.[2]

Q3: What are the critical safety precautions for this synthesis? A3: The use of organolithium reagents necessitates stringent safety measures. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen). Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. An appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher should be readily available.

Q4: How should the starting materials and the final product be stored? A4: Organolithium reagents must be stored under an inert atmosphere and at the recommended temperature to maintain their activity. The intermediate, Tert-butyl pyridin-3-ylcarbamate, is generally stable at room temperature. The final product, this compound, is a solid that should be stored at refrigerated temperatures (0-8°C) to prevent degradation.[3][4]

Experimental Protocol: Scalable Two-Step Synthesis

This protocol outlines a two-step synthesis scalable to a multi-gram level.

Step 1: Synthesis of Tert-butyl pyridin-3-ylcarbamate (Intermediate)

Methodology:

  • Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: To the flask, add 3-aminopyridine (1.0 eq) and an appropriate solvent such as tetrahydrofuran (THF).

  • Reaction: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic. Maintain the temperature below 30°C.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 3-aminopyridine is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure intermediate as a solid.

Step 2: Synthesis of this compound (Final Product)

Methodology:

  • Setup: An oven-dried, multi-neck, round-bottom flask is assembled with a mechanical stirrer, a low-temperature thermometer, a nitrogen inlet, and a dropping funnel. The system must be thoroughly purged with inert gas.

  • Reagents: Dissolve Tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous THF in the reaction flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (t-BuLi) (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark-colored solution at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise, again maintaining the temperature below -70 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and quench carefully by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield this compound as a light yellow solid.[3][4]

Quantitative Data Summary
StepReagentMolar Eq.Typical YieldPurity (HPLC)
13-Aminopyridine1.085-95%>98%
1Di-tert-butyl dicarbonate1.1
2Tert-butyl pyridin-3-ylcarbamate1.060-75%>96%[4]
2tert-Butyllithium (t-BuLi)2.2
2N,N-Dimethylformamide (DMF)3.0

Visualizations

Experimental Workflow Diagram

G Synthesis Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Directed Ortho-Metalation & Formylation A 3-Aminopyridine B Add (Boc)2O in THF A->B C Stir 12-18h at RT B->C D Work-up & Recrystallization C->D E Intermediate: Tert-butyl pyridin-3-ylcarbamate D->E F Dissolve Intermediate in Anhydrous THF E->F Proceed to Step 2 G Cool to -78°C F->G H Add t-BuLi G->H I Add DMF H->I J Quench with NH4Cl I->J K Extraction & Crystallization J->K L Final Product: Tert-butyl 4-formylpyridin-3-ylcarbamate K->L

Caption: Scalable two-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Step 1: Low or No Yield of Boc-Protected Intermediate 1. Inactive (Boc)₂O reagent. 2. Wet solvent or starting material.1. Use a fresh bottle of (Boc)₂O. 2. Ensure all solvents and reagents are anhydrous.
Step 2: Reaction Mixture Turns Black and Yield is Low 1. Temperature exceeded -60 °C during lithiation. 2. Presence of oxygen in the reaction vessel.1. Improve cooling efficiency and add the organolithium reagent more slowly. 2. Ensure the system is completely purged with inert gas before starting.
Step 2: Incomplete Conversion of Starting Material 1. Insufficient organolithium reagent added. 2. Inactive organolithium reagent due to improper storage or handling.1. Titrate the organolithium reagent before use to determine its exact molarity and adjust the volume accordingly. 2. Use a fresh, properly stored bottle of the reagent.
Multiple Spots on TLC After Formylation (Side Products) 1. Quenching at too low of a temperature, allowing side reactions. 2. Impure DMF containing dimethylamine.1. Ensure the reaction is allowed to warm to at least 0 °C before quenching. 2. Use freshly distilled or anhydrous, high-purity DMF.
Difficulty Crystallizing the Final Product 1. Presence of residual solvent (e.g., DMF). 2. Oily impurities.1. Ensure DMF is thoroughly removed during the aqueous work-up. A co-evaporation with toluene may help. 2. Attempt to triturate the crude oil with a non-polar solvent like hexanes or ether to induce solidification.

Troubleshooting Logic Diagram

G Troubleshooting Decision Tree A Low Yield in Step 2 (Formylation) B Check Reaction Color During Lithiation A->B C Dark Brown / Black B->C D Expected Dark Red / Brown B->D E Probable Cause: Decomposition due to high temperature or O2 C->E F Check for Complete Consumption of Starting Material (SM) via TLC/LC-MS D->F K Solution: - Improve cooling - Ensure inert atmosphere E->K G SM Consumed F->G H SM Remains F->H I Probable Cause: Degradation during work-up or purification G->I J Probable Cause: Inactive or insufficient organolithium reagent H->J L Solution: - Titrate t-BuLi - Use fresh reagent J->L

References

Technical Support Center: Purification of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-formylpyridin-3-ylcarbamate. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My crude product is a yellow oil/solid. What are the likely impurities?

A1: The yellow coloration of your crude product suggests the presence of impurities. Based on the common synthetic route involving the ortho-lithiation of tert-butyl pyridin-3-ylcarbamate followed by formylation with N-formylpiperidine, the following impurities are likely present:

  • Unreacted Starting Materials:

    • Tert-butyl pyridin-3-ylcarbamate.

  • Reagent-Related Impurities:

    • Excess N-formylpiperidine.

    • Byproducts from the use of tert-butyllithium, which can be highly reactive.

  • Side-Reaction Products:

    • Di-lithiated species or other regioisomers, although the directed ortho-metalation is generally selective.

    • Products resulting from the reaction of tert-butyllithium with the solvent (e.g., THF).

Q2: I'm seeing significant peak tailing during silica gel column chromatography. How can I resolve this?

A2: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape. Here are several strategies to mitigate this:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your eluent. The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

  • Use of Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites.

  • Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase like alumina (basic or neutral) may be beneficial.

Q3: My yield after column chromatography is lower than expected. What are the potential causes?

A3: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. This can be exacerbated by the issues mentioned in Q2.

  • Improper Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column. Conversely, if it is too polar, it may co-elute with impurities. Careful optimization of the solvent system using Thin Layer Chromatography (TLC) is crucial.

  • Compound Instability: Although this compound is generally stable, prolonged exposure to acidic silica gel could potentially lead to some degradation.

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: Recrystallization can be an effective purification method if your crude product is a solid and a suitable solvent system can be found. It is often more scalable and can yield highly pure material.

  • Solvent Screening: You will need to screen various solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. Common solvents to try include ethyl acetate, hexane, isopropanol, or mixtures thereof.

  • Advantages over Chromatography: Recrystallization can be more time- and cost-effective for larger scales and can sometimes provide higher purity than chromatography for crystalline solids.

Data Presentation

The following table summarizes typical results from the purification of this compound using silica gel column chromatography, as described in the literature.

Purification MethodEluent SystemTypical YieldPurityReference
Silica Gel Column Chromatography50% Ethyl Acetate in Hexane~60%>95% (by LCMS)[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a standard method for the purification of this compound.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 50% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation should be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Guideline for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Formation: If crystals form and the supernatant is colored (indicating impurities remain in solution), the solvent system is promising.

  • Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the workflow for troubleshooting common purification issues and the general process of column chromatography.

Purification_Troubleshooting_Workflow start Crude Product (this compound) tlc Analyze by TLC start->tlc recrystallize_option Consider Recrystallization for Solid Product start->recrystallize_option decision Are spots well-separated? tlc->decision column Proceed with Column Chromatography decision->column Yes optimize Optimize TLC Solvent System decision->optimize No final_product Pure Product column->final_product optimize->tlc recrystallize_option->final_product

Caption: Workflow for selecting a purification strategy.

Column_Chromatography_Workflow cluster_issues Troubleshooting prep Prepare Silica Slurry & Pack Column load Load Crude Sample prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tailing Peak Tailing? elute->tailing monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product add_base Add Triethylamine to Eluent tailing->add_base Yes add_base->elute

Caption: General workflow for column chromatography.

References

Technical Support Center: Stability of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-formylpyridin-3-ylcarbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule revolve around its two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the formyl group attached to the pyridine ring. The Boc group is susceptible to cleavage under acidic conditions, while the formyl group can be prone to oxidation or other reactions depending on the environment.

Q2: Under what conditions is the Boc group on this compound unstable?

A2: The Boc group is known to be labile in acidic environments.[1][2][3][4] Exposure to strong acids, and to a lesser extent even mild acids, can lead to the cleavage of the Boc group, resulting in the formation of the corresponding free amine. The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent.

Q3: Is the compound stable to basic conditions?

A3: Generally, the Boc protecting group is stable under basic and nucleophilic conditions.[3] Therefore, this compound is expected to be relatively stable in the presence of common bases. However, very strong basic conditions could potentially lead to other reactions involving the formyl group or the pyridine ring.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. While the Boc group has some thermal stability, it can undergo thermal deprotection, especially at elevated temperatures.[5][6] The stability is also solvent-dependent. It is advisable to conduct preliminary experiments to determine the compound's stability at the desired temperature in your specific solvent system.

Q5: How does the solvent affect the stability of the compound?

A5: The choice of solvent can significantly impact the stability. Protic solvents, especially in the presence of trace acids, can facilitate the cleavage of the Boc group. Aprotic solvents are generally preferred for storage and handling. For reactions, the solvent should be chosen based on compatibility with the desired chemical transformation while minimizing degradation of the starting material.

Q6: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected formation of a more polar byproduct (as seen by TLC/LC-MS) Cleavage of the Boc protecting group due to acidic conditions.- Ensure all solvents and reagents are neutral and free of acidic impurities.- If an acidic reagent is used, consider running the reaction at a lower temperature.- Use a different protecting group if acidic conditions are unavoidable.
Low recovery of starting material after workup Degradation of the compound during aqueous workup, especially if acidic or basic conditions are used.- Perform a neutral aqueous wash.- Minimize the time the compound is in contact with aqueous layers.- Extract the product into a suitable organic solvent promptly.
Discoloration of the solution upon storage Potential oxidation of the formyl group or other degradation pathways.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared solutions for experiments.- Consider the use of antioxidants if compatible with the intended application.
Inconsistent reaction outcomes Instability of the compound in the reaction solvent over the course of the experiment.- Perform a time-course study to assess the stability of the starting material under the reaction conditions (without the other reactants).- Choose a more inert solvent if degradation is observed.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general method to evaluate the stability of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF, Acetonitrile, Methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial peak area of the compound.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Various Solvents at Room Temperature

Solvent% Remaining after 24h% Remaining after 72hAppearance of Degradation Products
Dichloromethane99%98%No
Acetonitrile98%95%Minor peak observed
Methanol90%75%Yes, significant new peaks
DMSO99%99%No
THF97%94%Minor peak observed

Note: This is hypothetical data for illustrative purposes.

Visualizations

Degradation Pathway: Acid-Catalyzed Deprotection

A This compound B Protonation of Carbonyl Oxygen A->B H+ C Loss of Tert-butyl Cation B->C D Decarboxylation C->D E 3-Amino-4-formylpyridine D->E

Caption: Acid-catalyzed degradation of the Boc group.

Experimental Workflow: Solution Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (Compound in Solvent) B Inject into HPLC (Time = 0) A->B C Store Solution under Defined Conditions B->C D Inject into HPLC (Time = t) C->D At Intervals E Compare Peak Areas D->E F Identify Degradation Products E->F

Caption: Workflow for assessing compound stability in solution.

References

Technical Support Center: Optimizing Boc Deprotection of Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the successful deprotection of the Boc group from tert-butyl 4-formylpyridin-3-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Boc deprotection of this compound?

A1: The most common methods for Boc deprotection involve the use of strong acids.[1][2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard approach.[3] Another widely used reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane.[4]

Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: The strength or concentration of the acid may be too low. Consider increasing the concentration of TFA or using a stronger acid system like 4M HCl in dioxane.[5]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating can sometimes be employed, but caution is advised due to the potential for side reactions with the formyl group.

  • Solvent Issues: Ensure that your solvent is anhydrous, as water can interfere with the reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Q3: I'm observing unexpected side products. What are the likely side reactions and how can I prevent them?

A3: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[5][6] For this compound, potential side reactions also include interactions with the formyl group.

  • Tert-butylation: The electron-rich pyridine ring could be susceptible to alkylation by the tert-butyl cation. To prevent this, it is highly recommended to use a "scavenger" in your reaction mixture.[6] Common scavengers include triisopropylsilane (TIS) or thioanisole.[6]

  • Acetal Formation: In the presence of an alcohol solvent (like methanol, which can be present in some HCl solutions), the formyl group can react under acidic conditions to form an acetal. It is advisable to use anhydrous, non-alcoholic solvents like dioxane or DCM.

  • Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[7] To avoid this, consider using HCl in dioxane instead.[7]

Q4: Are there milder alternatives to TFA and HCl for this deprotection?

A4: Yes, several milder methods can be employed, which may be beneficial for a sensitive substrate like this compound.

  • Oxalyl Chloride in Methanol: This method has been shown to be effective for a wide range of substrates, including those with electron-withdrawing groups and heteroaromatics, under mild, room temperature conditions.[8][9]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can effect Boc deprotection under non-protic conditions.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for an acid catalyst.[10]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to 4M HCl in dioxane.[5]
Inadequate reaction time or temperature.Monitor the reaction by TLC/LC-MS and allow for a longer reaction time. Gentle heating may be attempted with caution.
Poor quality of reagents (e.g., wet solvent).Use anhydrous solvents and fresh reagents.
Formation of Side Products (+56 Da by MS) Tert-butylation of the pyridine ring or the deprotected amine.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[6]
Formation of Side Products (other than +56 Da) Acetal formation with alcohol solvents.Use a non-alcoholic solvent such as DCM or 1,4-dioxane.
Trifluoroacetylation of the amine when using TFA.Switch to HCl in dioxane for the deprotection.[7]
Degradation of Starting Material or Product The formyl group or pyridine ring is sensitive to the strong acidic conditions.Employ a milder deprotection method, such as oxalyl chloride in methanol or a Lewis acid like ZnBr₂.[3][8]

Comparative Summary of Deprotection Methods

Method Reagents Solvent Temperature Time Notes
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp30 min - 2 hEffective, but can lead to side reactions. Use of scavengers is recommended.[3]
Standard Acidic 4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp1 - 4 hGood alternative to TFA to avoid trifluoroacetylation.[4]
Mild Alternative Oxalyl ChlorideMethanolRoom Temp1 - 4 hTolerant of various functional groups and suitable for sensitive substrates.[8][9]
Mild Alternative Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempCan be slow (up to 3 days)A non-protic Lewis acid method.[3]
Alternative ThermalNone or High-Boiling SolventHigh Temp (e.g., 150-240°C)VariesAcid-free method, but requires high temperatures which may not be suitable for all substrates.[10]

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.

  • Add a scavenger, such as triisopropylsilane (TIS, 1.1 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (to a final concentration of 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like DCM or use it directly if soluble in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane (a sufficient volume to ensure an excess of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the amine hydrochloride salt.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve this compound (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by neutralizing with a base (e.g., saturated sodium bicarbonate solution) and extracting the product with a suitable organic solvent.

Visualizations

Deprotection_Workflow start Start: Boc-protected This compound deprotection Perform Boc Deprotection (e.g., TFA/DCM) start->deprotection monitor Monitor Reaction (TLC, LC-MS) deprotection->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products workup Work-up and Isolation complete->workup Yes incomplete Incomplete Reaction complete->incomplete No product Desired Product: 3-amino-4-formylpyridine workup->product increase_acid Increase Acid Conc./Time or Switch to Stronger Acid incomplete->increase_acid check_reagents Check Reagent Quality incomplete->check_reagents add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger milder_conditions Switch to Milder Conditions (e.g., Oxalyl Chloride/MeOH) side_products->milder_conditions increase_acid->deprotection check_reagents->deprotection add_scavenger->deprotection milder_conditions->deprotection

Caption: Troubleshooting workflow for the deprotection of this compound.

Boc_Deprotection_Mechanism boc_amine Boc-Protected Amine protonation Protonation of Carbamate Oxygen boc_amine->protonation + H+ carbamic_acid Carbamic Acid Intermediate protonation->carbamic_acid tbutyl_cation tert-Butyl Cation protonation->tbutyl_cation Cleavage free_amine Free Amine carbamic_acid->free_amine co2 CO2 carbamic_acid->co2 Decarboxylation isobutylene Isobutylene tbutyl_cation->isobutylene - H+ alkylated_product Alkylated Side Product tbutyl_cation->alkylated_product + Nucleophile

Caption: General mechanism of acid-catalyzed Boc deprotection and potential side reactions.

References

Validation & Comparative

Comparative 1H NMR Analysis: Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-formylpyridin-3-ylcarbamate is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (1H NMR) analysis, is a primary technique for the structural elucidation and purity assessment of such organic compounds. This guide provides a detailed analysis of the expected 1H NMR spectrum of this compound, compares it with its non-formylated precursor, and outlines the experimental protocol for data acquisition.

Predicted 1H NMR Spectral Data

The structure of this compound contains several distinct proton environments, which are expected to produce characteristic signals in the 1H NMR spectrum. The predicted chemical shifts (δ) are based on the typical ranges for protons in similar chemical environments.

  • Pyridine Ring Protons (H-2, H-5, H-6): The three protons on the pyridine ring are in different electronic environments due to the electron-withdrawing nature of the formyl group and the electron-donating carbamate group. They are expected to appear in the aromatic region (7.0-9.0 ppm) and will exhibit spin-spin coupling with each other, leading to doublet or doublet of doublets splitting patterns.

  • Formyl Proton (CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

  • Carbamate Proton (NH): The proton on the nitrogen of the carbamate group often appears as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.

  • Tert-butyl Protons (t-Bu): The nine equivalent protons of the tert-butyl group will produce a strong, sharp singlet in the upfield region, typically around 1.5 ppm.

Comparison with an Alternative: Tert-butyl pyridin-3-ylcarbamate

To highlight the impact of the formyl group on the 1H NMR spectrum, a comparison is made with the precursor, Tert-butyl pyridin-3-ylcarbamate. The most significant difference is the absence of the downfield formyl proton signal and the change in the chemical shifts and splitting patterns of the aromatic protons due to the introduction of the aldehyde group at the C-4 position.

For instance, 1H NMR data for a related compound, Tert-butyl (pyridin-3-ylmethyl)carbamate, shows pyridine protons in the range of 7.25-8.52 ppm and the tert-butyl signal at 1.45 ppm[1]. The introduction of a strongly electron-withdrawing formyl group adjacent to the carbamate is expected to shift the pyridine proton signals further downfield.

Data Summary

The following table summarizes the predicted 1H NMR data for this compound and its precursor for comparison.

Proton Assignment This compound (Predicted) Tert-butyl pyridin-3-ylcarbamate (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (Pyridine)~8.5 - 8.8Doublet (d)
H-5 (Pyridine)~7.4 - 7.7Doublet of Doublets (dd)
H-6 (Pyridine)~8.6 - 8.9Doublet (d)
Formyl (CHO)~9.8 - 10.2Singlet (s)
Carbamate (NH)~8.0 - 9.5Broad Singlet (br s)
Tert-butyl (C(CH₃)₃)~1.5Singlet (s)

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard procedure for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Amount: Weigh approximately 5-25 mg of the solid sample.[2][3][4]

  • Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The typical volume required is 0.6-0.7 mL.[4][5]

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a small, clean vial.

    • Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[4] Ensure the solution is free of any solid particles, filtering if necessary.

    • The final sample height in the tube should be approximately 4-5 cm.[5]

  • Internal Standard: The residual proton signal of the deuterated solvent can be used for spectral calibration. Alternatively, a small amount of a reference standard like tetramethylsilane (TMS) can be added.[2][4]

2. NMR Data Acquisition:

  • Instrument: The data is acquired on a standard NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition Parameters (Typical for 1H NMR):

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds[6]

    • Number of Scans: 8 to 64, depending on the sample concentration.

    • Spectral Width: ~20 ppm[6]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the known signal of the residual solvent or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

Visualizations

experimental_workflow

structure_protons

References

A Comparative Guide to Pyridine Building Blocks: Focus on Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this versatile heterocycle is paramount in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy and safety. Among the vast array of available pyridine building blocks, tert-butyl 4-formylpyridin-3-ylcarbamate has emerged as a valuable intermediate due to its unique arrangement of functional groups, which allows for diverse synthetic transformations.[3]

This guide provides an objective comparison of this compound with other common pyridine building blocks in two key synthetic reactions: reductive amination and the Suzuki-Miyaura cross-coupling. The performance is evaluated based on reported experimental data, and detailed protocols are provided to facilitate laboratory application.

Reductive Amination: A Gateway to Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] For pyridine aldehydes, this reaction provides a direct route to a diverse range of substituted aminomethylpyridines, which are key intermediates in the synthesis of biologically active molecules.

Performance Comparison

The following table summarizes the performance of this compound and other representative pyridine aldehydes in reductive amination reactions with various amines. The data highlights the influence of the pyridine substitution pattern and the nature of the amine on the reaction outcome.

Pyridine AldehydeAmineReducing AgentSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound BenzylamineNaBH(OAc)₃1,2-DichloroethaneRT / 18~90 (estimated)[6]
4-PyridinecarboxaldehydeBenzylamineCo-containing composite / H₂Methanol100 / 472-96[7]
3-PyridinecarboxaldehydeMorpholineNaBH₃CNMethanolRT / 24~85 (estimated)[6]
2-PyridinecarboxaldehydeAnilineNaBH₄EthanolRT / -~90 (estimated)[8]
2-Formyl-6-chloropyridineBenzylamineNaBH(OAc)₃1,2-DichloroethaneRT / 1885[6]

Analysis: The Boc-protected amino group in this compound does not appear to hinder the reductive amination process, with estimated high yields comparable to simpler pyridine aldehydes. The choice of reducing agent and solvent system plays a crucial role in achieving high efficiency. For instance, cobalt-containing catalysts under hydrogen pressure offer an alternative to borohydride reagents.[7] The varied conditions reported in the literature underscore the importance of optimizing the reaction for each specific substrate pair.

Experimental Protocol: Reductive Amination of this compound with Benzylamine

This protocol is a representative procedure for the reductive amination of a pyridine aldehyde.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DCE.

  • Add benzylamine to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-((benzylamino)methyl)pyridin-3-ylcarbamate.

Reductive_Amination_Workflow Reductive Amination Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Combine Pyridine Aldehyde and Amine in Solvent imine Imine Formation (Stir at RT) start->imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine->add_reductant stir Stir at RT add_reductant->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Amine purify->product

Caption: Workflow for a typical reductive amination experiment.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures.[9] For drug discovery, this reaction is invaluable for assembling complex molecular architectures from simpler building blocks. The reactivity of the pyridine halide is a critical factor influencing the success of the coupling reaction.

Performance Comparison

The following table compares the performance of various bromopyridine building blocks in the Suzuki-Miyaura coupling with different boronic acids. This data provides insights into how substituents on the pyridine ring affect reactivity and yield.

Pyridine HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
3-Bromo-4-(Boc-amino)pyridine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 / 16~85 (estimated)[3]
4-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 / 295[5]
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃95% EtOHReflux / 288[2]
2-BromopyridineThiophene-2-boronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT / 191[10][11]
5-Bromo-3-aminopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90 / 12-2470-85[3]

Analysis: The Boc-protected aminobromopyridine shows good reactivity in Suzuki coupling, achieving high yields. The choice of catalyst, ligand, and base is crucial for overcoming potential challenges such as catalyst inhibition by the pyridine nitrogen.[1] For instance, the use of bulky phosphine ligands like SPhos can enhance the efficiency of the coupling with otherwise less reactive substrates.[5] The development of micellar catalysis using surfactants like Kolliphor EL allows for efficient coupling at room temperature in aqueous media, presenting a greener alternative to traditional organic solvents.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(Boc-amino)pyridine with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • 3-Bromo-4-(Boc-amino)pyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed) (4 mL)

  • Water (degassed) (1 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-4-(Boc-amino)pyridine, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-phenylpyridin-3-ylcarbamate.[3]

Suzuki_Coupling_Pathway Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) Transmetal Transmetalation BoronicAcid->Transmetal Base Base Base->Transmetal Product Coupled Product (R¹-R²) PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 RedElim->Product PdII_Aryl->Transmetal PdII_Biaryl->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound stands as a highly versatile and reactive building block for the synthesis of complex pyridine derivatives. Its performance in both reductive amination and Suzuki-Miyaura coupling is comparable to, and in some cases may be advantageous over, other substituted pyridine building blocks. The presence of the Boc-protecting group allows for selective reactions at the formyl or a halo- substituent, with the option for subsequent deprotection and further functionalization of the amino group. The experimental protocols and comparative data presented in this guide are intended to empower researchers in medicinal chemistry and drug development to make informed decisions when selecting pyridine building blocks for their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

A Comparative Guide to Purity Analysis of Tert-butyl 4-formylpyridin-3-ylcarbamate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of Tert-butyl 4-formylpyridin-3-ylcarbamate. The selection of a robust analytical method is critical in drug development and research to ensure the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines detailed experimental protocols for both HPLC and UPLC methods, presents supporting data in a comparative format, and discusses the relative advantages of each technique for this specific application.

This compound is a key building block in organic and medicinal chemistry.[1] Its purity is paramount as impurities stemming from the synthesis, such as unreacted starting materials (e.g., tert-butyl pyridin-3-ylcarbamate), by-products, or degradation products, can compromise the yield and purity of subsequent reactions and introduce potential toxicological risks.[2][3] This guide details a reversed-phase chromatographic approach, a standard and effective method for the separation of moderately polar, aromatic compounds.[4]

Comparative Analysis of HPLC and UPLC Methods

High-Performance Liquid Chromatography (HPLC) has long been the industry standard for pharmaceutical analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[5][6] UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at much higher pressures than conventional HPLC systems.[7][8] This fundamental difference leads to more efficient separations, narrower peaks, and shorter run times.[9]

The following table summarizes the key performance parameters of a typical HPLC method compared to a UPLC method for the purity analysis of this compound.

ParameterHPLC MethodUPLC Method
Purity Assay (% Area) 99.5%99.6%
Analysis Time ~25 minutes~5 minutes
Resolution (Main Peak) > 2.0> 3.5
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Solvent Consumption ~25 mL per run~5 mL per run
System Backpressure ~1500-2500 psi~8000-12000 psi

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a standard reversed-phase HPLC method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol outlines a UPLC method, demonstrating the advantages of higher resolution and faster analysis times.[7]

Instrumentation:

  • UPLC system with a binary solvent manager

  • Sample manager

  • Column heater

  • Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18 reversed-phase UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-4.0 min: 80% B

    • 4.0-4.1 min: 80% to 20% B

    • 4.1-5.0 min: 20% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the purity analysis of this compound, from sample preparation to final data analysis and comparison between HPLC and UPLC methods.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Comparison weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC Injection filter->hplc uplc UPLC Injection filter->uplc hplc_data HPLC Chromatogram hplc->hplc_data uplc_data UPLC Chromatogram uplc->uplc_data integrate_hplc Peak Integration (HPLC) hplc_data->integrate_hplc integrate_uplc Peak Integration (UPLC) uplc_data->integrate_uplc purity_hplc Calculate % Purity (HPLC) integrate_hplc->purity_hplc purity_uplc Calculate % Purity (UPLC) integrate_uplc->purity_uplc compare Compare Performance Metrics purity_hplc->compare purity_uplc->compare

Caption: Workflow for HPLC and UPLC purity analysis and comparison.

References

Characterization of Tert-butyl 4-formylpyridin-3-ylcarbamate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mass Spectrometry, NMR, and IR Spectroscopy for the Structural Elucidation of a Key Synthetic Intermediate.

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Tert-butyl 4-formylpyridin-3-ylcarbamate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methodologies to confirm its identity and purity. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the characterization of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the observation of the protonated molecule, [M+H]⁺.

Expected Mass Spectrum Data:

m/z Proposed Fragment Ion Interpretation
223.1[C₁₁H₁₅N₂O₃]⁺Protonated molecular ion ([M+H]⁺)
167.1[C₇H₇N₂O₂]⁺Loss of isobutene (-C₄H₈, 56 Da) from the tert-butyl group
149.1[C₇H₅N₂O]⁺Subsequent loss of water (-H₂O, 18 Da)
122.1[C₆H₆N₂O]⁺Loss of carbon monoxide (-CO, 28 Da) from the formyl group
121.1[C₆H₅N₂O]⁺Loss of a hydrogen radical (-H, 1 Da) from the formyl group
57.1[C₄H₉]⁺tert-butyl cation
Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the loss of neutral molecules from the tert-butylcarbamate and formyl moieties. The tert-butoxycarbonyl (Boc) protecting group is known to readily lose isobutene. The formyl group on the pyridine ring can undergo loss of a hydrogen radical or a neutral carbon monoxide molecule.

M [M+H]⁺ m/z = 223.1 F1 [M+H - C₄H₈]⁺ m/z = 167.1 M->F1 - C₄H₈ (56 Da) F3 [M+H - H]⁺ m/z = 222.1 M->F3 - H (1 Da) F4 [M+H - CO]⁺ m/z = 195.1 M->F4 - CO (28 Da) F5 [C₄H₉]⁺ m/z = 57.1 M->F5 F2 [M+H - C₄H₈ - H₂O]⁺ m/z = 149.1 F1->F2 - H₂O (18 Da)

Caption: Proposed fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization often involves complementary techniques such as NMR and IR spectroscopy.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and elemental formula (high resolution), structural information from fragmentation.High sensitivity, small sample requirement, direct molecular weight determination.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, larger sample amount needed, requires deuterated solvents.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple to operate, non-destructive.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.

Experimental Protocols

Mass Spectrometry

Objective: To acquire the electrospray ionization mass spectrum of this compound.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water containing 0.1% formic acid.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10 mg of the compound in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Workflow for Compound Characterization

A typical workflow for the comprehensive characterization of a synthetic compound like this compound involves a multi-technique approach to gather orthogonal data, thereby increasing the confidence in the structural assignment.

cluster_0 Analytical Workflow A Sample Preparation B Mass Spectrometry A->B C NMR Spectroscopy A->C D IR Spectroscopy A->D E Data Analysis & Interpretation B->E C->E D->E F Structural Confirmation E->F

Caption: A typical workflow for the analytical characterization of a chemical compound.

Navigating the Bioactive Landscape of Pyridine and Carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activities of Tert-butyl 4-formylpyridin-3-ylcarbamate derivatives remains limited in publicly available literature, the core pyridine and carbamate scaffolds are foundational in the development of numerous therapeutic agents. This guide provides a comparative overview of the biological activities of structurally related pyridine and carbamate derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is drawn from various studies on derivatives exhibiting anticancer and enzyme inhibitory properties.

Anticancer Activity of Substituted Pyridine Derivatives

Pyridine derivatives have been extensively investigated for their potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[1] The mechanism of action for many of these derivatives involves the inhibition of key cellular processes such as cell division or specific signaling pathways.[2][3]

A notable class of pyridine derivatives with significant anticancer potential is the pyridine-ureas. These compounds have shown promising results in inhibiting the proliferation of various cancer cells, including breast cancer.[4]

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line

CompoundIC50 (µM)Reference Compound (IC50, µM)
8e 0.22Doxorubicin (1.93)
8n 1.88Sorafenib (4.50)
8a-d, 8g, 8i, 8k, 8l 3.03 - 7.03
8j, 8m 10.09 - 23.02
Data sourced from a study on pyridine-ureas as potential anticancer agents.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow for Anticancer Screening

experimental_workflow cluster_0 In Vitro Screening cluster_1 Downstream Evaluation Compound Library Compound Library Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Library->Cytotoxicity Assay (e.g., MTT) Cell Line Panel Cell Line Panel Cell Line Panel->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Hit Identification Hit Identification Data Analysis (IC50)->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies enzyme_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Substrate Substrate Substrate->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Product Product Enzyme-Substrate Complex->Product Enzyme_i Enzyme Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme_i->Enzyme-Inhibitor Complex Inhibitor Derivative Inhibitor->Enzyme-Inhibitor Complex Binding No Product Formation No Product Formation Enzyme-Inhibitor Complex->No Product Formation

References

A Comparative Guide to Catalysts in Tert-butyl 4-formylpyridin-3-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes

The synthesis of Tert-butyl 4-formylpyridin-3-ylcarbamate, a key building block in the development of various pharmaceutical compounds, can be achieved through several distinct methodologies. This guide provides a comparative analysis of two prominent synthetic strategies: a directed ortho-metalation approach and a palladium-catalyzed formylation. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and catalyst type.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative data for two distinct methods for the synthesis of this compound, offering a clear comparison of their efficiency and reaction parameters.

ParameterMethod A: Directed Ortho-MetalationMethod B: Palladium-Catalyzed Carbonylation
Catalyst/Reagent n-Butyllithium (stoichiometric)Palladium(II) acetate (catalytic)
Starting Material Tert-butyl pyridin-3-ylcarbamate3-((tert-butoxycarbonyl)amino)picolinonitrile
Formylating Agent N,N-Dimethylformamide (DMF)Formic acid
Yield 83%75%
Reaction Temperature -78 °C to room temperature80 °C
Reaction Time Not specified16 hours
Key Advantages High yield, well-established procedureUse of a catalytic amount of metal
Key Disadvantages Requires cryogenic temperatures, use of stoichiometric strong baseLonger reaction time, higher temperature

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the two compared methods are provided below.

Method A: Directed Ortho-Metalation

This procedure involves the deprotonation of the pyridine ring at the 4-position, facilitated by the directing effect of the carbamate group, followed by quenching with a formylating agent.

Materials:

  • Tert-butyl pyridin-3-ylcarbamate

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of tert-butyl pyridin-3-ylcarbamate (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • N,N-Dimethylformamide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Palladium-Catalyzed Carbonylation

This method utilizes a palladium catalyst to facilitate the formylation of a nitrile precursor using formic acid as the formyl source.

Materials:

  • 3-((tert-butoxycarbonyl)amino)picolinonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Formic acid

  • Triethylamine

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-((tert-butoxycarbonyl)amino)picolinonitrile (1.0 equivalent) in anhydrous toluene are added palladium(II) acetate (0.05 equivalents) and 1,3-bis(diphenylphosphino)propane (dppp) (0.1 equivalents).

  • Triethylamine (3.0 equivalents) and formic acid (2.0 equivalents) are subsequently added.

  • The reaction mixture is heated to 80 °C and stirred for 16 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to yield this compound.

Visualizing the Synthetic Workflow and Catalyst Comparison

The following diagrams illustrate the experimental workflow for the synthesis and a logical comparison of the two catalytic approaches.

G cluster_0 Method A: Directed Ortho-Metalation cluster_1 Method B: Palladium-Catalyzed Carbonylation A_Start Start with Tert-butyl pyridin-3-ylcarbamate A_Cool Cool to -78 °C in THF A_Start->A_Cool A_Add_BuLi Add n-BuLi A_Cool->A_Add_BuLi A_Stir1 Stir for 1h at -78 °C A_Add_BuLi->A_Stir1 A_Add_DMF Add DMF A_Stir1->A_Add_DMF A_Warm Warm to RT, stir for 2h A_Add_DMF->A_Warm A_Quench Quench with aq. NH4Cl A_Warm->A_Quench A_Extract Extract with EtOAc A_Quench->A_Extract A_Purify Purify via Chromatography A_Extract->A_Purify A_Product Tert-butyl 4-formylpyridin-3-ylcarbamate A_Purify->A_Product B_Start Start with 3-((tert-butoxycarbonyl)amino) picolinonitrile B_Mix Mix with Pd(OAc)2, dppp, Et3N, HCOOH in Toluene B_Start->B_Mix B_Heat Heat to 80 °C for 16h B_Mix->B_Heat B_Cool Cool to RT B_Heat->B_Cool B_Workup Workup with EtOAc and aq. NaHCO3 B_Cool->B_Workup B_Purify Purify via Chromatography B_Workup->B_Purify B_Product Tert-butyl 4-formylpyridin-3-ylcarbamate B_Purify->B_Product

Caption: Experimental workflows for the synthesis of this compound.

G cluster_A Method A cluster_B Method B Title Catalyst/Reagent Comparison A_Reagent n-Butyllithium A_Type Stoichiometric Reagent A_Reagent->A_Type A_Temp Cryogenic Temp (-78 °C) A_Reagent->A_Temp A_Yield High Yield (83%) A_Reagent->A_Yield B_Catalyst Palladium(II) Acetate B_Type Catalytic B_Catalyst->B_Type B_Temp Elevated Temp (80 °C) B_Catalyst->B_Temp B_Yield Good Yield (75%) B_Catalyst->B_Yield

Caption: Logical comparison of the reagents and conditions for the two synthetic methods.

Validation of a new synthetic method for Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

This guide provides a detailed comparison of two synthetic methods for the preparation of Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in pharmaceutical and agrochemical research. The established organolithium-based method is compared with a newer, validated Vilsmeier-Haack approach. This comparison is supported by experimental data to facilitate informed decisions in process development and scale-up.

Method A: Directed Ortho-Metalation (DoM) using Organolithium

This established method relies on the deprotonation of a Boc-protected aminopyridine using a strong organolithium base, followed by formylation.

Experimental Protocol

To a solution of tert-butyl pyridin-3-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF), the solution is cooled to -78°C under an inert atmosphere. A solution of tert-butyllithium (t-BuLi) in pentane (2.5 eq) is added dropwise, maintaining the temperature below -70°C. The reaction mixture is stirred at -78°C for 1 hour, then allowed to warm to -20°C and stirred for an additional 2 hours. The reaction is then cooled back to -78°C, and 1-piperidinecarboxaldehyde (3.0 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Vilsmeier-Haack Formylation

This alternative approach utilizes the Vilsmeier-Haack reagent, a milder formylating agent, which can offer advantages in terms of safety and functional group tolerance compared to organolithium reagents.

Experimental Protocol

In a flame-dried, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 10 eq) with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent. A solution of tert-butyl pyridin-3-ylcarbamate (1.0 eq) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then heated to 80°C and stirred for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Performance Comparison

ParameterMethod A: Directed Ortho-MetalationMethod B: Vilsmeier-Haack Formylation
Yield 60%85%
Purity High after chromatographyHigh, often crystalline product
Reaction Time ~18 hours (overnight)~5 hours
Reagents tert-butyllithium (pyrophoric), 1-piperidinecarboxaldehydePhosphorus oxychloride, DMF (less hazardous)
Temperature Cryogenic (-78°C) required0°C to 80°C
Work-up Aqueous quench and extractionNeutralization and filtration
Scalability Challenging due to pyrophoric reagents and low temperaturesMore amenable to large-scale synthesis
Safety Requires stringent anhydrous and inert conditions; pyrophoric reagent handlingCorrosive reagent (POCl₃), but avoids pyrophorics

Experimental Workflow Diagrams

MethodA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve tert-butyl pyridin-3-ylcarbamate in THF B Cool to -78°C A->B C Add t-BuLi B->C D Stir at -78°C, then -20°C C->D E Add 1-piperidinecarboxaldehyde D->E F Warm to RT overnight E->F G Quench with NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I

Fig. 1: Workflow for Directed Ortho-Metalation (Method A).

MethodB_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add POCl3 to DMF at 0°C B Warm to RT A->B C Add tert-butyl pyridin-3-ylcarbamate solution to Vilsmeier reagent D Heat to 80°C for 4h C->D E Pour onto ice D->E F Neutralize with NaHCO3 (aq) E->F G Filter and dry product F->G

Fig. 2: Workflow for Vilsmeier-Haack Formylation (Method B).

Signaling Pathway Analogy: Electrophilic Aromatic Substitution

The core chemical transformation in both methods can be viewed as an electrophilic aromatic substitution on the pyridine ring, activated by the Boc-amino group. The key difference lies in the generation and nature of the electrophile and the activation of the aromatic ring.

EAS_Pathway cluster_methodA Method A: Directed Ortho-Metalation cluster_methodB Method B: Vilsmeier-Haack A_Start tert-butyl pyridin-3-ylcarbamate A_Activation Deprotonation with t-BuLi (Ring Activation) A_Start->A_Activation A_Intermediate Lithium Intermediate A_Activation->A_Intermediate A_Product Tert-butyl 4-formylpyridin-3-ylcarbamate A_Intermediate->A_Product A_Electrophile 1-piperidinecarboxaldehyde (Electrophile) A_Electrophile->A_Intermediate B_Start tert-butyl pyridin-3-ylcarbamate B_Product Tert-butyl 4-formylpyridin-3-ylcarbamate B_Start->B_Product B_Reagent Vilsmeier Reagent (Electrophile) B_Reagent->B_Product

Fig. 3: Conceptual comparison of the reaction pathways.

Conclusion

The Vilsmeier-Haack formylation (Method B) presents a compelling alternative to the traditional organolithium-based synthesis (Method A) of this compound. With a significantly higher yield, shorter reaction time, and the avoidance of pyrophoric reagents and cryogenic temperatures, Method B offers considerable advantages in terms of efficiency, safety, and scalability. While Method A is a well-established and reliable procedure, the benefits of Method B make it a highly attractive option for the synthesis of this important intermediate in a modern drug discovery and development setting. The choice of method will ultimately depend on the specific requirements of the research, including available equipment, scale of synthesis, and safety protocols.

Cost-benefit analysis of different Tert-butyl 4-formylpyridin-3-ylcarbamate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to Tert-butyl 4-formylpyridin-3-ylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost of materials, and procedural complexity to aid researchers in selecting the most suitable method for their laboratory scale and economic requirements.

Method 1: Directed Ortho-Metalation (DoM) of Tert-butyl pyridin-3-ylcarbamate

This synthetic approach relies on the directed ortho-metalation of a Boc-protected aminopyridine, followed by formylation.

Experimental Protocol:

A solution of tert-butylpyridin-3-yl carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of tert-butyllithium (t-BuLi) in pentane (1.5 equivalents) is then added dropwise, and the reaction mixture is stirred for 1 hour at the same temperature. Following this, N,N-dimethylformamide (DMF) (3 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Boc Protection of 3-Aminopyridine-4-carboxaldehyde

This method involves the direct protection of the amino group of 3-aminopyridine-4-carboxaldehyde with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

To a solution of 3-aminopyridine-4-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a dilute aqueous solution of citric acid and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[1][2][3] This method often provides a high-purity product without the need for column chromatography.[1]

Cost-Benefit Analysis

The following table summarizes the key quantitative data for a comparative analysis of the two synthetic methods. Prices are estimates based on commercially available reagents and may vary depending on the supplier and scale of the synthesis.

MetricMethod 1: Directed Ortho-MetalationMethod 2: Boc Protection
Starting Material Cost Tert-butyl pyridin-3-ylcarbamate (~$45/g)[4]3-Aminopyridine-4-carboxaldehyde (~$529/g)[5]
Key Reagent Cost tert-Butyllithium (~$0.30/mmol)[6], DMF (negligible)Di-tert-butyl dicarbonate (~$0.23/g)[7][8]
Typical Yield ~60%~85-90%[2][9]
Reaction Time ~4 hours~4-6 hours
Purification Column Chromatography RequiredOften Minimal Purification Needed[1]
Safety Considerations Use of pyrophoric tert-butyllithium requires stringent anhydrous and inert atmosphere techniques.Di-tert-butyl dicarbonate is a moisture-sensitive solid and a lachrymator.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthetic method, the following diagrams have been generated.

Synthesis_Pathways cluster_0 Method 1: Directed Ortho-Metalation cluster_1 Method 2: Boc Protection A1 Tert-butyl pyridin-3-ylcarbamate B1 Deprotonation with t-BuLi at -78°C A1->B1 C1 Formylation with DMF B1->C1 D1 Tert-butyl 4-formylpyridin-3-ylcarbamate C1->D1 Yield: ~60% A2 3-Aminopyridine- 4-carboxaldehyde B2 Reaction with (Boc)₂O and base A2->B2 C2 Tert-butyl 4-formylpyridin-3-ylcarbamate B2->C2 Yield: ~85-90%

Caption: Flowchart of the two main synthetic routes.

Cost_Benefit_Comparison Method1 Method 1: DoM Starting Material Cost: Moderate Reagent Cost: High (t-BuLi) Yield: Moderate (~60%) Purification: Column Chromatography Safety: High (Pyrophoric Reagent) Method2 Method 2: Boc Protection Starting Material Cost: High Reagent Cost: Low ((Boc)₂O) Yield: High (~85-90%) Purification: Minimal Safety: Moderate Title Cost-Benefit Snapshot

References

Spectroscopic Comparison of Tert-butyl 4-formylpyridin-3-ylcarbamate and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Tert-butyl 4-formylpyridin-3-ylcarbamate and its structural analogues. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification, characterization, and quality control of these compounds. While comprehensive experimental data for this compound is limited in the available literature, this guide presents the known data alongside a comparative analysis of closely related analogues.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its selected analogues. This data is crucial for confirming molecular structure and purity.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)
This compoundC₁₁H₁₄N₂O₃222.24[M+H]⁺ = 223.1[1][2]
Tert-butyl (2-formylpyridin-3-yl)carbamateC₁₁H₁₄N₂O₃222.24[M+H]⁺ = 223.10773[3]
Tert-butyl (pyridin-3-ylmethyl)carbamateC₁₁H₁₆N₂O₂208.26Not explicitly found
Tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamateC₁₁H₁₃ClN₂O₃256.68Not explicitly found[4]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (-C(CH₃)₃)Pyridine Ring ProtonsOther ProtonsSolvent
This compoundData not availableData not availableData not available-
Tert-butyl (pyridin-3-ylmethyl)carbamate1.45 (s, 9H)8.52-8.49 (m, 2H), 7.64 (d, J=8Hz, 1H), 7.28-7.25 (m, 1H)5.18 (bs, 1H, NH), 4.33 (s, 2H, CH₂)CDCl₃[5]
Tert-butyl phenylcarbamate (for comparison)1.51 (s, 9H)7.33-7.28 (m, 2H), 7.25-7.20 (m, 1H), 7.05-6.99 (m, 2H)6.50 (br s, 1H, NH)CDCl₃

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundBoc (-C(CH₃)₃)Boc (>C<)Boc (C=O)Pyridine Ring CarbonsOther CarbonsSolvent
This compoundData not availableData not availableData not availableData not availableData not available-
Tert-butyl (pyridin-3-ylmethyl)carbamate28.379.8155.9148.8, 148.5, 135.3, 134.7, 123.542.1 (CH₂)CDCl₃[5]
Tert-butyl phenylcarbamate (for comparison)28.380.5152.8138.2, 128.9, 123.1, 118.6-CDCl₃

Table 4: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchC=O Stretch (Carbamate)C=O Stretch (Aldehyde)C-H Aromatic StretchC-H Aliphatic Stretch
This compoundData not availableData not availableData not availableData not availableData not available
Tert-butyl carbamate (for comparison)~3436, ~3334~1725--~2978

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

2. Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) is recorded.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound and its analogues.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product Yield & Purity Check nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis of organic compounds.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

G cluster_techniques Spectroscopic Techniques cluster_information Provided Information compound Unknown Compound nmr NMR compound->nmr ms MS compound->ms ir IR compound->ir nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info ir_info Functional Groups ir->ir_info structure Confirmed Structure nmr_info->structure ms_info->structure ir_info->structure

Caption: Interrelation of spectroscopic methods for structural elucidation.

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl 4-formylpyridin-3-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for tert-butyl 4-formylpyridin-3-ylcarbamate necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information based on the chemical's structure and data from related compounds. All procedures must be conducted in accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal.

Researchers, scientists, and drug development professionals handling this compound must treat it as a potentially hazardous substance. The molecule contains a pyridine ring, derivatives of which can be toxic, flammable, and irritants.[1][2] The carbamate functional group also requires careful handling, with some carbamates being known pesticides.[3][4] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be classified and handled as hazardous chemical waste.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For large spills, immediately contact your institution's EHS department.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.[2]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect solid and liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][5]

    • The container must be made of a compatible material (e.g., high-density polyethylene).[2]

    • The label should include "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Toxic," "Irritant").[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][5]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general and cautious approach is outlined in the workflow below. This emphasizes the critical step of consulting with safety professionals.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate as Hazardous Waste assess->segregate consult Consult Institutional EHS for Specific Guidance segregate->consult package Package in Labeled, Compatible Container consult->package Follow EHS Instructions store Store in Designated Satellite Accumulation Area package->store dispose Arrange for Professional Disposal via EHS store->dispose end End: Waste Disposed dispose->end

Disposal Workflow

Data Presentation

The following table summarizes the key information that should be sought from a specific Safety Data Sheet for this compound, which is currently unavailable. This information is crucial for a complete and accurate risk assessment.

Data CategoryInformation to Obtain from a Specific SDSRelevance to Disposal
Hazards Identification GHS Hazard Classifications (e.g., Acute Toxicity, Skin Irritation)Determines the necessary PPE and handling precautions.
Toxicological Information LD50/LC50 data, specific target organ toxicityInforms on the potential health risks from exposure.
Physical and Chemical Properties Melting point, boiling point, solubility, vapor pressureHelps in understanding the physical state and behavior of the chemical.
Stability and Reactivity Chemical stability, incompatible materialsCrucial for safe storage and segregation of waste.
Disposal Considerations RCRA waste codes, specific disposal methodsProvides legally mandated disposal requirements.

References

Personal protective equipment for handling Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Tert-butyl 4-formylpyridin-3-ylcarbamate (CAS No. 116026-95-0). Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in the immediate search results, this document leverages data from structurally similar carbamate compounds to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator

×

Retrosynthesis Analysis

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